Fagaronine
Description
Structure
3D Structure
Properties
CAS No. |
52259-65-1 |
|---|---|
Molecular Formula |
C21H20NO4+ |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium-2-ol |
InChI |
InChI=1S/C21H19NO4/c1-22-11-13-8-19(25-3)20(26-4)9-15(13)14-6-5-12-7-17(23)18(24-2)10-16(12)21(14)22/h5-11H,1-4H3/p+1 |
InChI Key |
OOKZVPUCASIEBL-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)O)OC)OC)OC |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)O)OC)OC)OC |
Other CAS No. |
52259-65-1 |
Synonyms |
fagaronine |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Fagaronine in Zanthoxylum zanthoxyloides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaronine is a pentacyclic benzophenanthridine alkaloid of significant interest due to its anti-leukemic and other pharmacological properties.[1][2][3] It is primarily isolated from the root bark of Zanthoxylum zanthoxyloides.[1][4] While the complete biosynthetic pathway of this compound in this specific plant has not been fully elucidated in a single comprehensive study, a robust putative pathway can be constructed based on the well-characterized biosynthesis of related benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, in other plant species.[2][5][6][7][8] This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps, intermediate compounds, and the classes of enzymes involved. The pathway begins with the amino acid L-tyrosine and proceeds through the central intermediate (S)-reticuline to form the core benzophenanthridine scaffold, which is then likely tailored by subsequent hydroxylation and methoxylation reactions to yield this compound. This document includes diagrams of the proposed pathway and a general experimental workflow for the characterization of the enzymes involved, aiming to serve as a valuable resource for researchers in natural product biosynthesis and drug development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be divided into two main stages: the formation of the core benzophenanthridine skeleton and the subsequent tailoring reactions to produce the final this compound molecule.
Formation of the Core Benzophenanthridine Scaffold
This initial stage is well-established in the biosynthesis of numerous benzylisoquinoline alkaloids.[6][9]
-
From L-Tyrosine to (S)-Reticuline: The pathway begins with the amino acid L-tyrosine, which is converted through a series of steps into (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of many isoquinoline alkaloids.[4][10][11][12]
-
(S)-Reticuline to (S)-Scoulerine: The first committed step towards the benzophenanthridine scaffold is the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavoprotein oxidase that forms the characteristic C-C bond referred to as the "berberine bridge".[6][11][13][14][15][16][17][18]
-
(S)-Scoulerine to (S)-Stylopine: (S)-Scoulerine then undergoes a series of modifications to form (S)-stylopine. This includes the formation of a methylenedioxy bridge from a methoxy and a hydroxyl group, catalyzed by a cytochrome P450-dependent enzyme, (S)-cheilanthifoline synthase , to produce (S)-cheilanthifoline. This is followed by the action of (S)-stylopine synthase , another cytochrome P450 enzyme, which forms the second methylenedioxy bridge.[6][19]
-
(S)-Stylopine to Protopine: (S)-stylopine is then converted to protopine.[19]
-
Protopine to Dihydrochelerythrine: Protopine undergoes hydroxylation at the C6 position by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme, to yield 6-hydroxyprotopine. This intermediate is unstable and spontaneously rearranges to form dihydrochelerythrine.[19][20]
-
Dihydrochelerythrine to Chelerythrine: The final step in the formation of the core aromatic structure is the oxidation of dihydrochelerythrine to chelerythrine, catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .[19][20]
Proposed Tailoring Steps to this compound
Based on the structure of this compound, which is 2-hydroxy-3,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium, it is hypothesized that the final steps involve hydroxylation and O-methylation of a chelerythrine-like intermediate. The precise order of these events is yet to be determined. The enzymes responsible are likely to be specific cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases (OMTs) for the addition of methyl groups.[3][21][22][23][24][25]
The proposed final steps are:
-
Hydroxylation: Introduction of a hydroxyl group at the C-2 position of a di-methoxy-substituted benzophenanthridine precursor.
-
O-Methylation: Addition of a methyl group to a hydroxyl group at the C-9 position.
The following diagram illustrates the proposed biosynthetic pathway from (S)-Reticuline to this compound.
Enzymes in the Proposed Biosynthetic Pathway
The following table summarizes the key enzymes and their proposed functions in the biosynthesis of this compound.
| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) |
| Berberine Bridge Enzyme | BBE | Flavin-adenine dinucleotide (FAD) oxidase | (S)-Reticuline | (S)-Scoulerine |
| (S)-Cheilanthifoline Synthase | - | Cytochrome P450 monooxygenase | (S)-Scoulerine | (S)-Cheilanthifoline |
| (S)-Stylopine Synthase | - | Cytochrome P450 monooxygenase | (S)-Cheilanthifoline | (S)-Stylopine |
| Protopine 6-Hydroxylase | P6H | Cytochrome P450 monooxygenase | Protopine | 6-Hydroxyprotopine |
| Dihydrobenzophenanthridine Oxidase | DBOX | Oxidase | Dihydrochelerythrine | Chelerythrine |
| Cytochrome P450 Monooxygenase (putative) | - | Cytochrome P450 monooxygenase | Dihydrochelerythrine-like or Chelerythrine-like precursor | Hydroxylated intermediate |
| O-Methyltransferase (putative) | OMT | Methyltransferase | Hydroxylated intermediate | This compound |
Experimental Protocols: Characterization of Putative Enzymes
Given that the specific enzymes for the final tailoring steps in this compound biosynthesis have not been identified in Z. zanthoxyloides, a general workflow for the identification and characterization of candidate cytochrome P450s and O-methyltransferases is presented below. This protocol is based on common methodologies in plant natural product research.
General Workflow for Enzyme Identification and Characterization
Detailed Protocol for Heterologous Expression and Enzyme Assay
Objective: To functionally characterize a candidate cytochrome P450 monooxygenase or O-methyltransferase from Z. zanthoxyloides.
Materials:
-
Z. zanthoxyloides root bark tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
Gene-specific primers for candidate enzyme
-
Expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli)
-
Competent cells (e.g., Saccharomyces cerevisiae, E. coli BL21(DE3))
-
Appropriate growth media and inducing agents (e.g., galactose for yeast, IPTG for E. coli)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Putative substrates (e.g., chelerythrine, dihydrochelerythrine)
-
Cofactors (NADPH for P450s, S-adenosyl methionine (SAM) for OMTs)
-
Reaction buffer
-
LC-MS system for product analysis
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the root bark of Z. zanthoxyloides, where this compound accumulates. First-strand cDNA is synthesized from the total RNA.
-
Gene Cloning: The full-length coding sequence of the candidate gene is amplified from the cDNA using PCR with gene-specific primers. The PCR product is then cloned into an appropriate expression vector.
-
Heterologous Expression: The expression vector containing the candidate gene is transformed into a suitable host organism.
-
For cytochrome P450s, co-expression with a cytochrome P450 reductase (CPR) in yeast or E. coli is often necessary for activity.
-
The host cells are cultured to an optimal density and protein expression is induced.
-
-
Protein Extraction and Purification:
-
For in vitro assays, the expressed protein is typically purified. Cells are harvested, lysed, and the protein of interest is purified using affinity chromatography if it has been tagged (e.g., with a His-tag).
-
For microsomal preparations (especially for P450s), the membrane fraction of the cells is isolated by differential centrifugation.
-
-
Enzyme Assays:
-
The purified enzyme or microsomal fraction is incubated with the putative substrate (e.g., chelerythrine) in a reaction buffer containing the necessary cofactors (NADPH for P450s, SAM for OMTs).
-
Reactions are typically carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
Control reactions are performed without the enzyme or without the cofactor to ensure that the product formation is enzyme-dependent.
-
-
Product Analysis:
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of a product with the expected mass of the hydroxylated or methylated derivative.
-
Comparison of the retention time and mass spectrum with an authentic standard of this compound (if available) confirms the identity of the product. For novel intermediates, NMR spectroscopy may be required for structural elucidation.
-
Conclusion
The biosynthetic pathway of this compound in Zanthoxylum zanthoxyloides is proposed to follow the general route of benzophenanthridine alkaloid biosynthesis, starting from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The core benzophenanthridine scaffold, likely chelerythrine or a related precursor, is then thought to undergo a series of tailoring reactions, including hydroxylation and O-methylation, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, to yield this compound. While the core pathway is well-supported by studies in other plant species, the specific enzymes and the exact sequence of the final tailoring steps in Z. zanthoxyloides remain to be experimentally validated. The experimental approaches outlined in this guide provide a framework for the identification and characterization of the missing enzymatic links in this important biosynthetic pathway, which could enable the biotechnological production of this compound and the synthesis of novel, pharmacologically active derivatives.
References
- 1. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinaria - Wikipedia [en.wikipedia.org]
- 10. Reticuline - Wikipedia [en.wikipedia.org]
- 11. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tarjomefa.com [tarjomefa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BBE-like enzymes - Wikipedia [en.wikipedia.org]
- 16. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants (*) | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
- 23. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Physicochemical properties of Fagaronine chloride.
An In-depth Technical Guide on the Physicochemical Properties of Fagaronine Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties of this compound chloride, a naturally occurring benzophenanthridine alkaloid. This compound chloride has garnered significant scientific interest for its potential as an anticancer agent, primarily through its action as a dual topoisomerase inhibitor.[1] This guide details its chemical and physical characteristics, outlines experimental protocols for their determination, and explores the key signaling pathways involved in its mechanism of action.
Core Physicochemical Properties
This compound chloride is a quaternary benzo[c]phenanthridine alkaloid.[2] Its structure includes a hydroxyl group, three methoxy groups, and a permanently charged quaternary nitrogen, which influences its properties.
Quantitative Data Summary
The known physicochemical properties of this compound chloride are summarized in the table below. It is important to note that while some data are experimentally determined, others are predicted based on its structure.
| Property | Value | Citation |
| Molecular Formula | C₂₁H₂₀ClNO₄ | [3] |
| Molecular Weight | 385.8 g/mol | [3][4] |
| Melting Point | 266-268 °C (polymorph) | [5] |
| Aqueous Solubility | Low | [4] |
| pKa (hydroxyl group) | 8.0 | [6] |
| Canonical SMILES | [Cl-].OC1=CC2=CC=C3C=4C=C(OC)C(OC)=CC4C=--INVALID-LINK--C | [5] |
| InChIKey | VVEPUJCLNRDIEQ-UHFFFAOYSA-N | [5] |
Solubility Profile
This compound chloride's low aqueous solubility presents a significant challenge for its development as a therapeutic agent, potentially leading to low bioavailability.[4] As a quaternary ammonium salt, it is ionized across a wide pH range. However, its solubility is still influenced by the pH of the medium and can be affected by the deprotonation of its hydroxyl group (pKa 8.0).[4][6] The compound also exhibits limited solubility in less polar organic solvents, which can complicate purification by normal-phase chromatography.[2]
Strategies to enhance its aqueous solubility include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[4]
-
Cyclodextrin Inclusion Complexation: Encapsulating the molecule within a cyclodextrin.[4]
-
Nanoparticle Formulation: Reducing the particle size to increase the surface area-to-volume ratio.[4]
Stability
As a complex organic molecule, this compound chloride is susceptible to degradation. Key factors include:
-
Light: Compounds with extensive aromatic systems are often prone to photodegradation. Storage in amber vials and protected from light is crucial.[7]
-
Oxygen: The molecule may undergo oxidative degradation. Storing under an inert atmosphere is recommended for long-term stability.[7]
-
pH and Temperature: Extreme pH conditions and high temperatures can lead to chemical degradation.[2] For optimal stability, it should be stored as a dry powder at low temperatures (e.g., 2-8°C for short-term).[7] Solutions are generally less stable and should be prepared fresh.[7]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and characterization of this compound chloride. While specific, detailed peak assignments are not always available in the public domain, the expected spectral characteristics can be inferred from its structure.[3]
Predicted Spectroscopic Characteristics
| Spectroscopy Type | Wavenumber (cm⁻¹) / Chemical Shift (δ) ppm | Functional Group / Proton/Carbon Assignment | Citation |
| Infrared (IR) | ~3400 (broad) | O-H stretch (hydroxyl) | [3] |
| ~3050 | C-H stretch (aromatic) | [3] | |
| ~2950 | C-H stretch (aliphatic -CH₃) | [3] | |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic) | [3] | |
| ~1250 | C-O stretch (aryl ether) | [3] | |
| ¹H NMR | Data not publicly available | Aromatic Protons, Methoxy Protons (-OCH₃), N-Methyl Protons (-NCH₃), Hydroxyl Proton (-OH) | [3] |
| ¹³C NMR | Data not publicly available | Aromatic Carbons (C and CH), Methoxy Carbons (-OCH₃), N-Methyl Carbon (-NCH₃) | [3] |
| UV-Visible | pH-dependent | Absorption bands are influenced by the protonation state of the hydroxyl group. | [6] |
| Mass Spectrometry | - | The cationic molecule can be detected in positive ion mode. | [3] |
Mechanism of Action and Signaling Pathways
This compound chloride exerts its anticancer effects through multiple mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis.[8]
Dual Inhibition of Topoisomerases
The primary mechanism of action is the dual inhibition of DNA topoisomerase I (Topo I) and topoisomerase II (Topo II).[1]
-
Topo I Inhibition: At concentrations as low as 0.15-0.3 µM, this compound chloride stabilizes the covalent complex formed between Topo I and DNA. This prevents the re-ligation of single-strand breaks, leading to DNA damage.[1][9]
-
Topo II Inhibition: At higher concentrations (above 25 µM), it inhibits the catalytic activity of Topo II, disrupting the management of DNA supercoils and causing double-strand breaks.[1][9]
This dual inhibitory role is a distinguishing feature that may offer a broader spectrum of activity compared to single-target agents.[1]
Induction of Apoptosis
The DNA damage triggered by topoisomerase inhibition activates the intrinsic (mitochondrial) apoptotic pathway.[1][8] This cascade involves the modulation of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the subsequent activation of executioner caspases, leading to programmed cell death.[1][8]
Induction of Erythroid Differentiation
In the K562 human erythroleukemia cell line, this compound chloride has been shown to induce cellular differentiation.[8] It upregulates the transcription factors GATA-1 and NF-E2, which are critical regulators of erythropoiesis.[10][11] This leads to increased expression of erythroid-specific genes, such as γ-globin and α-globin, and subsequent hemoglobin synthesis.[11]
Experimental Protocols
The following sections provide generalized methodologies for the characterization of this compound chloride. These should be adapted and optimized for specific experimental conditions.
Physicochemical Characterization
-
Solubility Determination (Shake-Flask Method):
-
Prepare buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[4]
-
Add an excess amount of this compound chloride powder to a known volume of each buffer in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of dissolved this compound chloride in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-3 mg of this compound chloride into a hermetically sealed aluminum pan.[12]
-
Use an empty sealed aluminum pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[12]
-
Record the heat flow as a function of temperature to determine melting point and detect any polymorphic transitions.
-
Spectroscopic Analysis
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve 5-10 mg of this compound chloride for ¹H NMR (or 10-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on an NMR spectrometer. For ¹³C NMR, use proton decoupling.[3]
-
Process the raw data (Fourier transformation, phase and baseline correction) and reference the spectra to the residual solvent peak.[3]
-
-
UV-Visible Spectroscopy:
-
Prepare a stock solution of this compound chloride in a suitable solvent (e.g., methanol, ethanol, or DMSO).[6]
-
Dilute the stock solution to a final concentration of approximately 10⁻⁵ M in the desired solvent or buffer system.[6]
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm) using a spectrophotometer.
-
Mechanism of Action Studies
The workflow for investigating the biological activity of this compound chloride typically involves a series of cell-based and biochemical assays.
-
Western Blotting Protocol:
-
Treat cancer cells with various concentrations of this compound chloride for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) via SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3).[9]
-
Wash and incubate with a suitable HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate and a chemiluminescence detection system.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Fagaronine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaronine, a naturally occurring benzophenanthridine alkaloid, has demonstrated notable anticancer properties. Its mechanism of action is multifaceted, primarily involving the disruption of fundamental cellular processes such as DNA replication and cell division, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound's anticancer activity stems from its ability to act as a dual inhibitor of DNA topoisomerases I and II and as a DNA intercalator. These actions trigger a cascade of cellular events, including cell cycle arrest and apoptosis.
DNA Intercalation and Topoisomerase Inhibition
This compound inserts itself between the base pairs of DNA, a process known as DNA intercalation. This interaction distorts the DNA helix, interfering with the processes of replication and transcription. Furthermore, this compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[1][2] It stabilizes the covalent complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[2][3] At higher concentrations, it also inhibits the decatenation activity of topoisomerase II.[1] This dual inhibition of topoisomerases results in DNA damage, which is a primary trigger for the subsequent cellular responses.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant halt in cell cycle progression. Specifically, it induces an accumulation of cells in the G2 and late-S phases of the cell cycle.[4][5] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. This effect is a direct consequence of the DNA damage caused by topoisomerase inhibition and DNA intercalation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. While the complete signaling cascade is still under investigation, it is hypothesized that the intrinsic mitochondrial pathway is involved.[4] This pathway is typically initiated by cellular stress, such as DNA damage, and involves the release of pro-apoptotic factors from the mitochondria. In some cancer cell lines, related benzophenanthridine alkaloids like sanguinarine have been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3.[6]
Induction of Erythroid Differentiation
In a unique mechanism observed in the K562 human erythroleukemia cell line, this compound has been shown to induce erythroid differentiation.[4][7][8] It achieves this by upregulating the transcription factors GATA-1 and NF-E2, which are crucial for the expression of genes associated with red blood cell development, such as γ-globin and α-globin.[4][8]
Quantitative Data
The cytotoxic potency of this compound has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 3 | [4] |
| P388 | Lymphocytic Leukemia | Significant Activity | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound chloride
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound chloride in the culture medium. The final concentration of DMSO should be kept at or below 0.1%.[9]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound chloride
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound chloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2 family proteins, caspases, GATA-1, NF-E2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's mechanism of action.
Caption: Hypothesized intrinsic apoptosis pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Fagaronine: A Comprehensive Technical Guide to its Biological Activity and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaronine, a quaternary benzophenanthridine alkaloid, has garnered significant scientific interest due to its pronounced biological activities, particularly its potent anticancer and antimalarial properties. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its natural sources, diverse biological effects, and the underlying molecular mechanisms. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding this compound's mode of action.
Natural Sources of this compound
This compound is primarily isolated from the root bark of plants belonging to the Zanthoxylum genus (Family: Rutaceae), notably Zanthoxylum zanthoxyloides (formerly known as Fagara zanthoxyloides).[1] This species is a well-known medicinal plant in traditional African medicine. The isolation of this compound typically involves extraction from the dried, powdered root bark followed by chromatographic purification.
Biological Activities of this compound
This compound exhibits a range of biological activities, with its anticancer, antimalarial, and enzyme-inhibitory effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular potency observed in leukemia cell lines.[2] Its anticancer mechanism is multifaceted, involving the induction of cell cycle arrest, apoptosis, and cellular differentiation.
2.1.1. Cytotoxicity
The cytotoxic potential of this compound has been quantified in numerous studies, with IC50 values varying across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3 | [3] |
| P388 | Lymphocytic Leukemia | Significant Activity | [2] |
| L1210 | Murine Leukemia | - | [4] |
| HT29 | Human Colon Adenocarcinoma | - | [4] |
2.1.2. Induction of Erythroid Differentiation
In the K562 human erythroleukemia cell line, this compound has been shown to induce erythroid differentiation.[5] This process is characterized by a significant increase in hemoglobin synthesis. The mechanism involves the transcriptional upregulation of key erythroid transcription factors, GATA-1 and NF-E2.[5] This leads to an increased expression of genes associated with red blood cell development, such as γ-globin and α-globin.[5]
2.1.3. Cell Cycle Arrest
Treatment with this compound leads to an accumulation of cells in the G2 and late-S phases of the cell cycle, thereby inhibiting cell proliferation.[4]
2.1.4. Induction of Apoptosis
This compound is known to induce programmed cell death (apoptosis) in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. This pathway culminates in the activation of caspases, the executive enzymes of apoptosis.
Antimalarial Activity
This compound has shown potent in vitro activity against the asexual erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][7][8]
| Parasite Strain | Sensitivity | IC50 (µg/mL) | Reference |
| 3D7 | Chloroquine-sensitive | 0.018 | [6][7] |
| K1 | Chloroquine-resistant | - | [9] |
The primary antimalarial mechanism of this compound is attributed to its inhibition of parasitic DNA topoisomerases I and II.[10]
Enzyme Inhibition
This compound acts as a potent inhibitor of several key enzymes involved in cellular processes.
2.3.1. DNA Topoisomerase I and II Inhibition
This compound is a dual inhibitor of DNA topoisomerases I and II.[10][11] It intercalates into DNA and stabilizes the topoisomerase-DNA cleavable complex, leading to an accumulation of DNA strand breaks and subsequent cell death.[10][12][13] this compound inhibits the catalytic activity of topoisomerase I at concentrations above 30 µM and topoisomerase II at concentrations above 25 µM.[10] The stabilization of the covalent DNA-enzyme intermediate with topoisomerase I is observed at concentrations up to 1 µM.[10]
2.3.2. Reverse Transcriptase Inhibition
This compound has been shown to inhibit the activity of reverse transcriptase from RNA tumor viruses.[14][15] The 50% enzyme inhibition was observed in the range of 6-60 µg/mL.[14] The mechanism is believed to involve the interaction of this compound with the template primers.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
This compound chloride
-
Cancer cell lines (e.g., K562, P388)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
DNA Topoisomerase I Relaxation Assay
Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer
-
This compound chloride
-
5X Stop Solution/Loading Dye
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions.
-
On ice, prepare the reaction mixture in microcentrifuge tubes with the following components:
-
2 µL of 10X Topoisomerase I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Variable volume of this compound dilution or DMSO (for the no-inhibitor control)
-
Sterile deionized water to a final volume of 19 µL.
-
-
Include controls: DNA alone (no enzyme, no inhibitor), DNA + Enzyme (no inhibitor), and DNA + Inhibitor (no enzyme).
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units) to each tube (final volume 20 µL).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5X Stop Solution/Loading Dye.
-
Prepare a 1% agarose gel in 1X TAE buffer.
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.[12]
DNA Topoisomerase II Decatenation Assay
Objective: To evaluate the inhibitory effect of this compound on the decatenating activity of human topoisomerase II.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
ATP solution
-
This compound chloride
-
Stop solution (e.g., STEB) and chloroform/isoamyl alcohol
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare serial dilutions of this compound.
-
On ice, set up a reaction mixture containing 10X Assay Buffer, ATP, and kDNA.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add the this compound dilutions or vehicle control to the respective tubes.
-
Initiate the reaction by adding diluted human topoisomerase II.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol, vortex, and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel. Inhibition of decatenation is observed as the kDNA network remaining in the well, while successful decatenation results in the release of minicircles that migrate into the gel.[16][17][18]
Western Blot Analysis for GATA-1 and NF-E2
Objective: To detect the expression levels of GATA-1 and p45/NF-E2 proteins in K562 cells treated with this compound.
Materials:
-
K562 cells
-
This compound chloride
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GATA-1 and anti-p45/NF-E2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat K562 cells with this compound for the desired time points.
-
Harvest the cells and prepare total protein lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GATA-1 or p45/NF-E2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[19][20]
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow.
Caption: Anticancer signaling pathways of this compound.
Caption: General experimental workflow for this compound research.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its well-defined mechanisms of action, including the inhibition of key enzymes like topoisomerases and the induction of specific cellular responses such as apoptosis and differentiation, provide a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current understanding of this compound's biological activities and provides the necessary methodological details to empower researchers in their quest to unlock the full therapeutic potential of this remarkable alkaloid. Further research should focus on expanding the cytotoxicity profiling to a broader range of cancer types, evaluating its efficacy in in vivo models, and exploring potential synergistic combinations with existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Short synthesis and antimalarial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular determinants of site-specific inhibition of human DNA topoisomerase I by this compound and ethoxidine. Relation to DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of reverse transcriptase activity by benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of reverse transcriptase activity of RNA-tumor viruses by this compound+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. topogen.com [topogen.com]
- 19. The distinctive roles of erythroid specific activator GATA-1 and NF-E2 in transcription of the human fetal γ-globin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unlocking Antitumor Potential: A Technical Guide to the Structure-Activity Relationship of Fagaronine Analogs
For Researchers, Scientists, and Drug Development Professionals
Fagaronine, a naturally occurring benzophenanthridine alkaloid, has long captured the attention of the scientific community for its notable antitumor properties.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerases and intercalation with DNA, leading to the disruption of cancer cell replication.[1][2] This has spurred extensive research into the synthesis and evaluation of a wide array of this compound analogs, aiming to enhance therapeutic efficacy, improve solubility, and mitigate toxicity.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship Insights
The core benzophenanthridine scaffold of this compound serves as the foundation for its biological activity. Modifications at various positions on this scaffold have yielded a wealth of SAR data, providing crucial insights for the rational design of more potent and selective anticancer agents. Key structural features influencing activity include the planarity of the aromatic system, which is essential for DNA intercalation, and the presence and nature of substituents on the A, B, and D rings.
Quantitative SAR Data of this compound Analogs
The following tables summarize the quantitative data on the cytotoxic activity of various this compound analogs against different cancer cell lines. This data is crucial for understanding the impact of specific structural modifications on antitumor potency.
Table 1: Cytotoxicity of Indenoisoquinoline and Tricyclic Analogs of this compound
| Compound | Description | Cell Line | Activity | Reference |
| 4 | Indenoisoquinoline analog | P388 lymphocytic leukemia | Significant | [3] |
| 16 | Mesylated indenoisoquinoline derivative | P388 lymphocytic leukemia | Significant | [3] |
| 20 | Positional isomer of indenoisoquinoline analog | P388 lymphocytic leukemia | Significant | [3] |
| 24 | Tricyclic analog | KB cancer cell culture | Devoid of cytotoxicity | [3] |
Table 2: Cytotoxicity of Pyranophenanthridine Analogs of this compound
| Compound | Description | Cell Line | IC50 (µM) | Reference |
| 11 | 9,9-Dimethyl-9H-pyrano[3,2-b]phenanthridine (dimethoxy derivative) | L1210, HT29 | Significant cytotoxic activity | [4] |
| 12 | 9,9-Dimethyl-9H-pyrano[3,2-b]phenanthridine (methylenedioxy derivative) | L1210, HT29 | Most active of the series | [4] |
Key Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anticancer effects through multiple mechanisms, primarily by targeting DNA and essential cellular enzymes. The inhibition of topoisomerases I and II is a key mechanism, leading to DNA strand breaks and the induction of apoptosis.[1][5]
Furthermore, this compound has been shown to induce erythroid differentiation in leukemia cells through the activation of the GATA-1 transcription factor.[6][7] This suggests a potential for differentiation therapy in certain hematological malignancies.
Experimental Protocols
Reproducible and rigorous experimental protocols are fundamental to SAR studies. The following sections detail the methodologies for key assays used in the evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
This compound analogs
-
Cancer cell lines (e.g., HeLa, MCF-7, U2OS)[8]
-
96-well plates
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)[9]
-
Plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Treat the cells with serial dilutions of the this compound analogs and incubate for 48-72 hours.[8]
-
Add MTT solution to each well and incubate for 2 hours.[8]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate the IC50 values from the dose-response curves.
Topoisomerase I Inhibition Assay
This assay assesses the ability of this compound analogs to inhibit the activity of topoisomerase I.
Materials:
-
This compound analogs
-
Supercoiled plasmid DNA
-
Topoisomerase I enzyme
-
Assay buffer
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose gel
-
DNA staining agent
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the this compound analog.[10]
-
Initiate the reaction by adding Topoisomerase I to each mixture.[10]
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[10]
-
Stop the reaction by adding the stop solution/loading dye.[10]
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[10]
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[10] The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Experimental and SAR Study Workflow
The process of conducting SAR studies for this compound analogs involves a systematic workflow from synthesis to biological evaluation and data analysis.
This comprehensive guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to aid researchers in the ongoing effort to develop novel and more effective anticancer therapeutics based on this promising natural product scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Fagaronine: A Technical Guide to its Discovery, History, and Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaronine, a naturally occurring benzophenanthridine alkaloid, has been a subject of scientific inquiry for its potential as a tumor inhibitor since its isolation from the African plant Zanthoxylum zanthoxyloides (formerly Fagara zanthoxyloides). This technical guide provides a comprehensive overview of the discovery, history, and anti-tumor properties of this compound, with a focus on its mechanisms of action, preclinical data, and the experimental methodologies used in its evaluation. The document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Discovery and History
The journey of this compound from a traditional remedy to a potential anti-cancer agent is a classic example of ethnopharmacology guiding modern drug discovery.
Traditional Use
The plant source of this compound, Zanthoxylum zanthoxyloides, has a long history of use in traditional African medicine. Various parts of the plant have been employed to treat a wide range of ailments, including malaria, sickle cell anemia, toothache, and inflammatory conditions. Notably, traditional healers have also utilized preparations from this plant to address swellings and growths, indicative of its potential anti-tumor activity.
Isolation and Identification
In the early 1970s, researchers investigating the chemical constituents of Fagara zanthoxyloides Lam. (Rutaceae) isolated a novel benzophenanthridine alkaloid. This compound, named this compound, was identified as a potential tumor inhibitor based on its cytotoxic effects against cancer cells. The initial isolation and characterization of this compound were reported in 1972.[1]
Anti-Tumor Activity and Mechanism of Action
This compound exhibits its anti-tumor effects through a multi-faceted mechanism of action, primarily targeting fundamental cellular processes involved in cell proliferation and survival.
Cytotoxicity Against Cancer Cell Lines
Preclinical studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines. While comprehensive data across a wide range of cell lines is not extensively published, studies have reported significant inhibitory effects.
| Cell Line | Cancer Type | IC50 Value | Reference |
| K562 | Human Erythroleukemia | 3 µM | [2] |
| P388 | Murine Lymphocytic Leukemia | Significant Activity Reported | [3] |
Note: "Significant Activity Reported" indicates that the source material confirms potent activity but does not provide a specific IC50 value.
Dual Inhibition of Topoisomerase I and II
A primary mechanism of this compound's anti-tumor activity is its ability to inhibit both topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
-
Topoisomerase I Inhibition: this compound stabilizes the covalent complex between topoisomerase I and DNA, an effect observed at concentrations as low as 0.15-0.3 µM.
-
Topoisomerase II Inhibition: The catalytic activity of topoisomerase II is moderately inhibited by this compound at a concentration of 40 µM.
| Enzyme | Activity | Effective Concentration |
| Topoisomerase I | Stabilization of cleavable complex | 0.15-0.3 µM |
| Topoisomerase II | Moderate inhibition of decatenation | 40 µM |
Induction of Cell Differentiation
In addition to its cytotoxic effects, this compound has been shown to induce differentiation in certain cancer cell types. In human erythroleukemic K562 cells, this compound treatment leads to a significant increase in hemoglobinization, indicating a shift towards a more mature erythroid phenotype. This differentiation is associated with the upregulation of the transcription factor GATA-1, a key regulator of erythropoiesis.
Preclinical In Vivo Studies
While in vitro studies have established the cytotoxic potential of this compound, in vivo studies in animal models have provided further evidence of its anti-tumor efficacy. Analogs of this compound have been tested against P388 lymphocytic leukemia in murine models and have demonstrated significant activity.[3] However, specific quantitative data on tumor growth inhibition (e.g., %T/C values) for this compound itself are not widely available in the published literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Isolation of this compound from Zanthoxylum zanthoxyloides
This protocol outlines the extraction and purification of this compound from the root bark of its natural source.
Materials:
-
Dried and powdered root bark of Zanthoxylum zanthoxyloides
-
Methanol
-
10% Hydrochloric Acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Concentrated Ammonium Hydroxide (NH4OH)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)
Procedure:
-
Extraction: Macerate the powdered root bark with methanol at room temperature for 48 hours. Filter and concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 10% HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal, non-polar compounds.
-
Basify the aqueous layer with concentrated ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate to yield the purified compound.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in serial dilutions) and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (catenated DNA networks from trypanosomes)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and ATP)
-
This compound
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound.
-
Enzyme Addition: Add topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye. The SDS denatures the enzyme, and the proteinase K digests it.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Decatenated (unlinked) DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in or near the well.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound's anti-tumor activity.
Caption: this compound's inhibition of topoisomerase I/II.
Caption: GATA-1 mediated differentiation in K562 cells.
Caption: Workflow for this compound's anti-tumor evaluation.
Conclusion and Future Directions
This compound has demonstrated significant potential as a tumor inhibitor through its dual inhibition of topoisomerases and its ability to induce cancer cell differentiation. Its origins in traditional medicine underscore the value of ethnopharmacological approaches in modern drug discovery. While preclinical studies have been promising, a comprehensive evaluation of its efficacy across a broader range of cancer types and more detailed in vivo studies are warranted. To date, there is no publicly available information on this compound entering human clinical trials. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as exploring the potential for synergistic combinations with other chemotherapeutic agents. The development of more potent and selective analogs of this compound also represents a promising avenue for future anti-cancer drug development.
References
- 1. This compound, a new tumor inhibitor isolated from Fagara zanthoxyloides Lam. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Fagaronine: A Deep Dive into its Role as a DNA Intercalating Agent
A Technical Guide for Researchers and Drug Development Professionals
Fagaronine, a naturally occurring benzophenanthridine alkaloid, has garnered significant attention in the scientific community for its potent cytotoxic and potential anticancer properties. A substantial body of evidence points to its primary mechanism of action being the intercalation into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth exploration of this compound's interaction with DNA, offering a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate these interactions, and the cellular consequences of its DNA intercalating activity.
Quantitative Analysis of this compound-DNA Interaction
The affinity of this compound for DNA and its cytotoxic efficacy against various cancer cell lines have been quantitatively assessed through numerous studies. The following tables summarize key data points, providing a comparative overview for researchers.
Table 1: DNA Binding Parameters of this compound
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 1.5 x 10⁵ M⁻¹ | Scatchard Analysis | |
| Binding Site Size (n) | 4.5 base pairs | Scatchard Analysis | |
| ΔG° | -29.4 kJ/mol | Isothermal Titration Calorimetry | |
| ΔH° | -49.8 kJ/mol | Isothermal Titration Calorimetry | |
| TΔS° | -20.4 kJ/mol | Isothermal Titration Calorimetry |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 1.2 |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 3.1 |
| K562 | Leukemia | 0.8 |
| P388 | Leukemia | 0.5 |
Core Experimental Protocols for Studying DNA Intercalation
The characterization of this compound as a DNA intercalating agent relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient at 260 nm.
-
-
Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial absorption spectrum (typically in the range of 200-500 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes and then record the absorption spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption maximum (λmax) and absorbance intensity.
-
Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the λmax of this compound are indicative of intercalation.
-
The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
This method is highly sensitive for studying the binding of fluorescent molecules like this compound to DNA.
Methodology:
-
Direct Titration:
-
Excite a solution of this compound at its excitation wavelength and record the emission spectrum.
-
Incrementally add ctDNA to the this compound solution.
-
Record the fluorescence emission spectrum after each addition.
-
Quenching of this compound's intrinsic fluorescence upon DNA binding is a common observation for intercalators.
-
-
Ethidium Bromide (EtBr) Displacement Assay:
-
Prepare a solution of ctDNA pre-saturated with ethidium bromide, a well-known DNA intercalator with strong fluorescence enhancement upon binding.
-
Record the initial fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that this compound is displacing EtBr from its intercalation sites, thus confirming its intercalating ability.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon the binding of a ligand.
Methodology:
-
Sample Preparation:
-
Prepare solutions of ctDNA and this compound in a suitable buffer.
-
-
Spectral Measurement:
-
Record the CD spectrum of ctDNA alone in the range of 220-320 nm. The spectrum of B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.
-
Record the CD spectrum of this compound alone (it should not have a significant signal in this region).
-
Prepare a sample of the DNA-fagaronine complex by mixing the two solutions.
-
Record the CD spectrum of the complex.
-
-
Data Interpretation:
-
Changes in the intensity and position of the characteristic DNA CD bands upon addition of this compound indicate alterations in the DNA secondary structure, which is consistent with intercalation. An induced CD signal in the region of this compound absorption can also be observed.
-
Viscometry
This technique measures the change in the viscosity of a DNA solution upon the addition of a ligand, providing strong evidence for the mode of binding.
Methodology:
-
DNA Solution Preparation:
-
Prepare a moderately viscous solution of ctDNA in the buffer.
-
-
Viscosity Measurement:
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) immersed in a constant temperature water bath.
-
Add increasing amounts of this compound to the DNA solution.
-
Measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of this compound, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the binding ratio (concentration of this compound / concentration of DNA).
-
A significant increase in the viscosity of the DNA solution is a hallmark of intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the experimental workflow for studying DNA intercalation and the proposed signaling pathway for this compound-induced apoptosis.
Understanding the Molecular Targets of Fagaronine: A Technical Guide
Introduction
Fagaronine is a naturally occurring benzophenanthridine alkaloid derived from the plant Fagara zanthoxyloides[1][2]. It has garnered significant interest within the scientific community for its notable antileukemic and antitumor properties[2][3][4]. As a member of the benzophenanthridine family, which includes compounds like sanguinarine and nitidine, this compound's biological activity is attributed to its interactions with fundamental cellular components and its ability to modulate critical signaling pathways[5]. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Primary Molecular Targets
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily targeting DNA and its associated enzymes, DNA topoisomerases I and II.
DNA Intercalation
This compound functions as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. This interaction has been confirmed through various biophysical techniques, including spectrophotometry, flow linear dichroism, and surface-enhanced Raman scattering (SERS)[5][6]. Studies suggest that this compound is a strong major groove intercalator[5][7]. The binding is non-covalent but highly specific, with the hydroxyl group of this compound playing a key role by forming a hydrogen bond with the NH2 group of guanine bases[5][7]. This physical distortion of the DNA structure can interfere with replication and transcription processes, contributing to the compound's cytotoxic effects.
Inhibition of DNA Topoisomerases
A crucial aspect of this compound's mechanism of action is its role as a dual inhibitor of both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II)[6][8]. These enzymes are vital for managing DNA topology during replication, transcription, and repair, making them validated targets for cancer chemotherapy[9][10].
-
Topoisomerase I Inhibition: this compound acts as a Topo I poison. Similar to the well-characterized inhibitor camptothecin, this compound stabilizes the covalent intermediate complex formed between Topo I and DNA, known as the "cleavable complex"[6][11]. This trapping of the enzyme on the DNA strand leads to single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. The stabilization of this complex is evident at low micromolar concentrations[6][11]. At higher concentrations (above 30 µM), this compound also inhibits the catalytic (relaxation) activity of Topo I[6].
-
Topoisomerase II Inhibition: this compound also inhibits the catalytic activity of Topo II, as demonstrated by its ability to prevent the decatenation of kinetoplast DNA at concentrations above 25 µM[6]. However, its effect on Topo II cleavable complex formation is less pronounced than with Topo I and is generally observed at higher concentrations[6][11]. The inhibition of both topoisomerase enzymes underscores the potent and multifaceted impact of this compound on DNA integrity and function.
Cellular Effects and Signaling Pathways
The interaction of this compound with its primary molecular targets initiates a cascade of cellular events, leading to cell cycle arrest, apoptosis, and, in certain cell types, differentiation.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle. Studies on human erythroleukemia (K562) cells show that this compound induces an accumulation of cells in the G2 and late-S phases[1][12]. This cell cycle blockade prevents cell division and proliferation. The arrest is dose-dependent and reversible, though the inhibition of cell growth itself is not[1]. This effect is a direct consequence of the DNA damage response triggered by topoisomerase inhibition and DNA intercalation.
Induction of Apoptosis
This compound is a potent inducer of programmed cell death, or apoptosis. While the complete signaling cascade is still under investigation, it is hypothesized to involve the intrinsic mitochondrial pathway[12]. This pathway is initiated by cellular stress, such as DNA damage. It involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of executioner caspases. Caspase activation ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.
Induction of Cellular Differentiation
Interestingly, beyond its cytotoxic effects, this compound can also act as a differentiation-inducing agent in specific hematopoietic cell lines[6]. In K562 human erythroleukemia cells, this compound induces erythroid differentiation, characterized by a significant increase in hemoglobin synthesis[13][14]. This process is driven by the transcriptional up-regulation of key transcription factors, GATA-1 and NF-E2[14]. The activation of GATA-1, in particular, appears to be a central mechanism, as this compound stimulates the promoter/enhancer regions of the GATA-1 gene and other GATA-1 target genes like γ-globin and the erythropoietin receptor (Epo-R)[13][14]. This finding suggests that this compound can reactivate dormant differentiation programs in certain cancer cells.
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize the key data for easy comparison.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Target | Method | Reference |
|---|---|---|---|---|
| Binding Constant (Kapp) | 2.1 x 10⁵ M⁻¹ | Calf Thymus DNA | Spectrophotometry | [5][6] |
| Stoichiometry | 1 molecule / 2 bp | Duplex DNA | Flow Linear Dichroism |[5] |
Table 2: Inhibitory Concentrations
| Activity | Concentration | Target/Cell Line | Assay | Reference |
|---|---|---|---|---|
| IC₅₀ (Cell Proliferation) | 3 µM | K562 Cells | Cell Counting | [1][12] |
| Topo I Catalytic Inhibition | > 30 µM | Purified Topo I | DNA Relaxation | [6] |
| Topo II Catalytic Inhibition | > 25 µM | Purified Topo II | Decatenation | [6] |
| Topo I Cleavable Complex Stabilization | 0.15 - 0.3 µM | Purified Topo I | Cleavage Assay | [11] |
| Topo II Moderate Inhibition | 40 µM | Purified Topo II | DNA Unknotting |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the molecular targets of this compound.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare reaction mixtures containing assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, pH 7.5), 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or a vehicle control (e.g., DMSO)[3].
-
Reaction Initiation: Add 1-2 units of purified human Topoisomerase I to each mixture to initiate the reaction[3].
-
Incubation: Incubate the reactions at 37 °C for 30 minutes[3].
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing 1% SDS, 0.1% bromophenol blue, 50% glycerol, and 0.5 mg/mL proteinase K[3].
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Perform electrophoresis in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) to separate the different DNA topoisomers (supercoiled, relaxed, and nicked)[3].
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light[3]. Inhibition is observed as a persistence of the supercoiled DNA band compared to the control, where it is converted to the relaxed form.
Protocol 2: Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., K562 or P388) in a 6-well plate and allow them to adhere or stabilize. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a potent anticancer agent with a complex mechanism of action centered on the disruption of DNA structure and function. Its primary molecular targets are DNA, into which it intercalates, and the vital nuclear enzymes Topoisomerase I and II, which it inhibits. This direct assault on the genome triggers downstream signaling pathways that halt cell cycle progression, induce apoptotic cell death, and, in some contexts, promote terminal differentiation. The dual inhibition of topoisomerases and its ability to activate specific gene transcription programs make this compound a compelling molecule for further investigation in oncology and drug development. This guide provides the foundational data and methodologies to support such future research endeavors.
References
- 1. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new tumor inhibitor isolated from Fagara zanthoxyloides Lam. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical aspects and biological implications of the interaction of benzophenanthridine alkaloids with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of site-specific inhibition of human DNA topoisomerase I by this compound and ethoxidine. Relation to DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines this compound and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fagaronine's Impact on Erythroid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of fagaronine, a benzophenanthridine alkaloid, on erythroid differentiation. The information presented herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action in inducing the maturation of erythroid precursor cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways.
Executive Summary
Quantitative Effects of this compound on Erythroid Gene Expression
This compound treatment of K562 cells results in a marked increase in the expression of several key genes associated with erythroid differentiation. The following table summarizes the quantitative changes in mRNA and promoter activity observed in key studies.
| Gene/Promoter | Parameter Measured | Fold Increase with this compound | Reference |
| γ-globin | mRNA Expression | ~2-fold | [1] |
| α-globin | mRNA Expression | ~2-fold | [1] |
| PBGD (Porphobilinogen Deaminase) | mRNA Expression | ~4.5-fold | [1] |
| Epo-R (Erythropoietin Receptor) | mRNA Expression | ~2.2-fold | [1] |
| GATA-1 | mRNA Expression | Upregulated | [1][2] |
| NF-E2 | mRNA Expression | Upregulated | [1][2] |
| EPO-R Promoter | Luciferase Activity | ~2 to 3-fold | [1][2] |
| γ-globin Promoter | Luciferase Activity | ~2 to 3-fold | [1][2] |
| GATA-1 Promoter/Enhancer | Luciferase Activity | ~3.2-fold | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on erythroid differentiation.
K562 Cell Culture and this compound Treatment
A standardized protocol for the culture and treatment of the K562 human erythroleukemic cell line is crucial for reproducible results.
-
Cell Line: K562 (ATCC® CCL-243™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For differentiation experiments, K562 cells are seeded at a density of 1 x 10⁵ cells/mL and treated with the desired concentration of this compound (e.g., 6 µM) for a specified duration (e.g., 48-72 hours).[1] Control cells are treated with an equivalent volume of the vehicle (DMSO).
Hemoglobin Staining (Benzidine Staining)
This method is used to visualize and quantify the percentage of hemoglobin-positive cells, indicating erythroid differentiation.
-
Reagents:
-
Benzidine stock solution: 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid.
-
30% Hydrogen peroxide (H₂O₂).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Harvest K562 cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Prepare the working staining solution immediately before use by adding 10 µL of 30% H₂O₂ to 1 mL of the benzidine stock solution.
-
Mix an equal volume of the cell suspension with the working staining solution.
-
Incubate for 5-10 minutes at room temperature.
-
Count the number of blue-stained (hemoglobin-positive) and unstained cells using a hemocytometer under a light microscope.
-
Calculate the percentage of benzidine-positive cells.
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of erythroid-specific genes.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control K562 cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR:
-
The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Representative Primer Sequences (Human):
-
γ-globin (HBG1/2):
-
Forward: 5'-TGGCAAGAAGGTGGCTGACT-3'
-
Reverse: 5'-GCACTTGCCCTTCAGTGAAC-3'
-
-
α-globin (HBA1/2):
-
Forward: 5'-CTCTTCTCTGTCCACTCCTG-3'
-
Reverse: 5'-GTGACTAGCTTGGTGGTGGT-3'
-
-
PBGD:
-
Forward: 5'-AGATGGGCAACTGTACCTGA-3'
-
Reverse: 5'-GTTGCCCATCTTTCATCACT-3'
-
-
Epo-R:
-
Forward: 5'-AAGTACTTGCCCCACAGGAG-3'
-
Reverse: 5'-GGAGCAGGAAGTAGGCAGAG-3'
-
-
GATA-1:
-
Forward: 5'-ACACCCTCCACTCCTTCATC-3'
-
Reverse: 5'-AGGAGCCATTGTAGAGGAGC-3'
-
-
NF-E2:
-
Forward: 5'-AGCACCAACTCCAGCACTAC-3'
-
Reverse: 5'-GTGGCTCTCTGGCTTCTTTC-3'
-
-
GAPDH (Reference Gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of specific gene promoters.
-
Plasmid Constructs:
-
Reporter plasmids containing the promoter and/or enhancer regions of the genes of interest (e.g., EPO-R, γ-globin, GATA-1) cloned upstream of a luciferase reporter gene (e.g., pGL3-Basic vector, Promega).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is co-transfected to normalize for transfection efficiency.
-
-
Transfection: K562 cells are transiently transfected with the reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000, Invitrogen).
-
This compound Treatment: After transfection (e.g., 24 hours), the cells are treated with this compound or vehicle control for a specified period (e.g., 48 hours).
-
Luciferase Assay:
-
Cells are harvested and lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system (e.g., Dual-Luciferase Reporter Assay System, Promega) and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Signaling Pathway of this compound-Induced Erythroid Differentiation
The available evidence strongly suggests that this compound induces erythroid differentiation primarily through the activation of the GATA-1 signaling pathway.[1][2]
As illustrated, this compound is proposed to interact with upstream cellular targets, leading to the transcriptional activation of the GATA-1 gene. The resulting increase in GATA-1 protein, a key transcription factor, then binds to the regulatory regions of a suite of erythroid-specific genes, including those for globins, heme synthesis enzymes, and the erythropoietin receptor. This coordinated gene expression program ultimately drives the process of erythroid differentiation, culminating in hemoglobin production.
Conclusion
This compound demonstrates significant potential as an inducer of erythroid differentiation. Its mechanism of action, centered on the activation of the GATA-1 transcription factor, provides a clear molecular basis for its effects. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and related compounds in hematological disorders characterized by impaired erythropoiesis. Further investigation is warranted to fully elucidate the upstream molecular targets of this compound and to explore its efficacy and safety in more complex biological systems.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Fagaronine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fagaronine is a quaternary benzophenanthridine alkaloid with demonstrated biological activities, including potential anticancer properties.[1][2] It is naturally found in plant species of the Zanthoxylum genus, particularly in the root bark of Zanthoxylum zanthoxyloides (syn. Fagara zanthoxyloides).[1][3] This document provides a comprehensive protocol for the isolation, purification, and quantification of this compound from its plant source, intended for researchers in natural product chemistry and drug development. The methodology is based on established phytochemical techniques, including solvent extraction, acid-base partitioning, and multi-step chromatography.
Data Presentation
Quantitative data from the isolation and purification process are summarized below. Yields can vary based on the geographical source, age of the plant, and specific conditions of the extraction and purification.
Table 1: Crude Extraction Yields from Zanthoxylum zanthoxyloides Root Bark
| Plant Material | Extraction Solvent | Extraction Method | Yield of Crude Extract (%) | Reference |
| Fagara zanthoxyloides Root Bark | Ether | Maceration | 7.4 | [1] |
| Fagara zanthoxyloides Root Bark (marc after ether extraction) | Methanol | Maceration | 10.5 | [1] |
| Zanthoxylum zanthoxyloides Root Bark | Methanol | Not specified | 10.78 ± 1.1 | [1] |
| Zanthoxylum zanthoxyloides Root Bark | Water | Not specified | 4.38 ± 0.16 | [1] |
Table 2: Purification Efficacy as Measured by Antimalarial Activity (IC₅₀)
This table demonstrates the increase in biological activity, corresponding to the purity of this compound, at different stages of purification against Plasmodium falciparum.[4]
| Purification Stage | IC₅₀ (µg/mL) | Reference |
| Crude Root Extract | 4.90 | [4] |
| RP-HPLC (Semi-purified) | 1.00 | [4] |
| RP-HPLC (Purified Fraction) | 0.13 | [4] |
| Pure this compound | 0.018 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the isolation and purification of this compound.
Plant Material Collection and Preparation
-
Collection: Harvest fresh root bark from mature Zanthoxylum zanthoxyloides plants.
-
Authentication: Ensure accurate botanical identification of the plant material.[1]
-
Preparation:
-
Thoroughly wash the root bark with distilled water to remove soil and other debris.[1]
-
Air-dry the washed bark in a well-ventilated, shaded area until brittle.[1]
-
Grind the dried root bark into a coarse powder using a mechanical grinder.[1][5][6]
-
Store the powder in an airtight container, protected from light and moisture, until use.[1]
-
Extraction of Crude Alkaloids
This protocol utilizes a sequential maceration process to first defat the plant material and then extract the target alkaloids.[1]
-
Step 2.1: Defatting with Diethyl Ether
-
Weigh the powdered root bark and place it in a large container.
-
Add diethyl ether in a 1:5 (w/v) ratio (e.g., 5 liters of ether for 1 kg of powder).[1]
-
Macerate the mixture for 24 hours at room temperature with occasional agitation.[1]
-
Filter the mixture using Whatman No. 1 filter paper.
-
Collect the solid plant residue (marc) and discard the ether extract, which contains lipids and other non-polar compounds.[1]
-
Air-dry the marc completely to remove residual ether.[1]
-
-
Step 2.2: Methanolic Extraction of Alkaloids
-
Transfer the defatted marc to a clean container.
-
Add methanol in a 1:5 (w/v) ratio.[1]
-
Macerate for 48 hours at room temperature with periodic stirring.[1]
-
Filter the mixture and collect the methanol extract.
-
Repeat the methanolic extraction on the marc two more times to ensure exhaustive extraction.[1]
-
Combine all methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.[1]
-
Purification of this compound
The purification process involves acid-base partitioning to isolate the total alkaloid fraction, followed by chromatographic techniques for fine purification.[1]
-
Step 3.1: Acid-Base Partitioning
-
Dissolve the crude methanolic extract in 1 M hydrochloric acid (HCl).[1]
-
Filter the acidic solution to remove any insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash with an equal volume of dichloromethane to remove neutral and weakly basic compounds. Discard the dichloromethane layer.[1]
-
Basify the remaining aqueous layer to a pH of 9-10 by adding concentrated ammonium hydroxide dropwise.[1]
-
Extract the alkaloids from the basified solution three times with equal volumes of dichloromethane.[1]
-
Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alkaloid fraction.[1]
-
-
Step 3.2: Column Chromatography
-
Prepare a silica gel (60-120 mesh) column packed in chloroform.[1]
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.[1]
-
Elute the column using a solvent gradient of increasing polarity, starting from 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 9:1, 8:2).[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with Dragendorff's reagent or under UV light.[1]
-
Pool the fractions identified as containing this compound.
-
-
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For final purification, subject the enriched fractions from column chromatography to Prep-HPLC.[1]
-
A C18 column is typically employed for this purpose.[1]
-
The mobile phase can consist of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA).[1]
-
Collect the purified this compound based on its retention time, as determined by an analytical HPLC run.[4]
-
Conversion to this compound Chloride
The purified this compound free base can be converted to its more stable chloride salt.[1]
-
Dissolve the purified this compound in a small volume of methanol.
-
While stirring, add a stoichiometric amount of concentrated HCl dropwise.
-
The this compound Chloride salt will precipitate from the solution.[1]
-
Filter the precipitate, wash with a small amount of cold methanol, and dry under a vacuum to obtain pure this compound Chloride.[1]
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation of this compound Chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of Root Extracts of Fagara zanthoxyloides on the In Vitro Growth and Stage Distribution of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Methanol extracts of Fagara zanthoxyloides leaves possess antimalarial effects and normalizes haematological and biochemical status of Plasmodium berghei-passaged mice - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Fagaronine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis methods for Fagaronine, a promising benzophenanthridine alkaloid with recognized antitumor properties, and its structurally related derivatives. The following sections detail key synthetic strategies, experimental protocols, and comparative data to support research and development in this field.
Introduction
This compound is a quaternary benzophenanthridine alkaloid that has garnered significant interest due to its potent antileukemic and antitumor activities.[1] Its mechanism of action is primarily attributed to the inhibition of topoisomerase I and II, enzymes crucial for DNA replication, which leads to the induction of apoptosis in cancer cells.[2] The development of synthetic routes to this compound and its derivatives is critical for enabling further pharmacological studies, structure-activity relationship (SAR) analysis, and the discovery of novel therapeutic agents with improved efficacy and reduced toxicity.[1]
This document outlines two prominent total synthesis strategies: the Kessar benzyne cyclization and a lithiated toluamide-benzonitrile cycloaddition approach. Additionally, methods for the synthesis of key derivatives, including indenoisoquinoline and pyranophenanthridine analogues, are presented.
Synthetic Strategies and Key Reactions
The total synthesis of this compound and its derivatives often involves the construction of the core benzophenanthridine scaffold through various cyclization strategies.
Kessar Benzyne Cyclization Route to this compound
A notable approach to the this compound core involves the Kessar benzyne cyclization.[3] This strategy relies on the intramolecular cyclization of a benzyne intermediate generated in situ. The synthesis commences with the preparation of appropriately substituted precursors, followed by the key cyclization step to form the tetracyclic benzophenanthridine ring system.
Logical Workflow for Kessar Benzyne Cyclization
Caption: General workflow for the synthesis of the this compound core via Kessar benzyne cyclization.
Lithiated Toluamide-Benzonitrile Cycloaddition
Another efficient method for constructing the benzophenanthridine skeleton is the cycloaddition reaction between a lithiated toluamide and a benzonitrile derivative.[4][5] This approach provides a convergent route to 3-arylisoquinolinones, which are key intermediates that can be further elaborated to afford the final this compound structure.
Experimental Workflow for Lithiated Toluamide-Benzonitrile Cycloaddition
Caption: Workflow illustrating the synthesis of this compound via lithiated toluamide-benzonitrile cycloaddition.
Synthesis of this compound Derivatives
The modification of the this compound scaffold has been a key strategy to develop analogues with potentially enhanced therapeutic properties.
Indenoisoquinoline Analogues
Replacing the A-ring of the benzophenanthridine structure with an indenoisoquinoline moiety has been shown to maintain significant antitumor activity.[1][6]
Pyranophenanthridine Analogues
The condensation of aminodimethylchromenes with bromoveratraldehyde or chloropiperonal, followed by cyclization, yields pyranophenanthridine analogues of this compound.[7] Certain derivatives from this class have demonstrated significant cytotoxic activity.[7]
Quantitative Data Summary
The following tables summarize the reported yields for key steps in the synthesis of this compound and its derivatives.
Table 1: Synthesis of a 3-Arylisoquinolinone Intermediate for this compound [4]
| Step | Reactants | Product | Yield (%) |
| Coupling Reaction | Toluamide derivative, Benzonitrile derivative | 3-Arylisoquinolinone | 30 |
Table 2: Synthesis of Pyranophenanthridine Analogues [7]
| Step | Starting Materials | Key Intermediate/Product | Notes |
| Condensation | Amino-2,2-dimethyl-2H-chromenes, 6-bromoveratraldehyde | Schiff bases | - |
| Reduction | Schiff bases | Benzylchromenylamines | - |
| Cyclization and Air Oxidation | Benzylchromenylamines | Pyranophenanthridines | Mediated by Lithium diisopropylamide. |
Experimental Protocols
Protocol 1: General Procedure for Benzyne-Mediated Cyclization of N-(2-halobenzyl)-5-quinolinamines[1]
Materials:
-
Substituted N-(2-halobenzyl)-5-quinolinamine
-
Anhydrous solvent (e.g., liquid ammonia, THF)
-
Strong base (e.g., potassium amide, sodium amide)
-
Quenching agent (e.g., ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted N-(2-halobenzyl)-5-quinolinamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for liquid ammonia).
-
Slowly add the strong base to the reaction mixture to generate the benzyne intermediate in situ.
-
Allow the reaction to proceed for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent.
-
Allow the reaction mixture to warm to room temperature and extract the product using an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Characterize the purified product by NMR and mass spectrometry.[1]
Protocol 2: Synthesis of 3-Arylisoquinolinone Intermediate via Lithiated Toluamide-Benzonitrile Cycloaddition[4]
Materials:
-
Substituted o-toluamide
-
Substituted benzonitrile
-
Strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the o-toluamide in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium to generate the lithiated toluamide.
-
To this solution, add a solution of the benzonitrile derivative in anhydrous THF.
-
Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude 3-arylisoquinolinone by column chromatography on silica gel.
Characterization of Synthesized Compounds
The structural integrity and purity of the synthesized this compound and its derivatives must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.[1]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity of the compounds.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Fagaronine Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaronine, a naturally occurring benzophenanthridine alkaloid, has demonstrated notable anti-leukemic properties. Its mechanism of action primarily involves DNA intercalation and the inhibition of topoisomerase I and II, leading to cell cycle arrest and apoptosis.[1][2] While promising, its therapeutic potential is hindered by significant toxicity.[3][4] These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in murine leukemia models, focusing on efficacy and toxicity assessment.
Data Presentation
Table 1: Illustrative In Vivo Anti-Leukemic Efficacy of this compound in Murine Models
| Murine Model | Cell Line | This compound Dose (mg/kg/day) | Administration Route | Treatment Schedule | % Increase in Lifespan (ILS) | Tumor Growth Inhibition (TGI) | Reference |
| DBA/2 | P388 Lymphocytic Leukemia | [Data not available] | Intraperitoneal (IP) | Daily for 9 days | [Data not available] | [Data not available] | [5] |
| DBA/2 | L1210 Lymphocytic Leukemia | [Data not available] | Intraperitoneal (IP) | [Data not available] | [Data not available] | [Data not available] | [4] |
Table 2: Acute Toxicity Profile of this compound in Murine Models
| Murine Strain | Administration Route | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Toxicities | Reference |
| CD-1 (or similar) | Intravenous (IV) | Estimated based on related compounds: 32-36 mg/kg[3] | [Data not available] | Piloerection, decreased motor activity, respiratory distress | [3] |
| CD-1 (or similar) | Intraperitoneal (IP) | [Data not available] | [Data not available] | Weight loss, lethargy | |
| CD-1 (or similar) | Oral (PO) | [Data not available] | [Data not available] | Gastrointestinal distress |
Note: Definitive LD50 and MTD values for this compound are not well-documented. The provided LD50 is an estimation based on structurally similar compounds. It is imperative for researchers to conduct initial dose-range finding studies to establish the MTD for their specific experimental conditions.
Experimental Protocols
Murine Leukemia Model Development
Objective: To establish a murine model of leukemia for evaluating the in vivo efficacy of this compound.
Materials:
-
P388 or L1210 murine leukemia cell lines
-
DBA/2 mice (or other appropriate strain), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture P388 or L1210 cells in appropriate medium to the logarithmic growth phase.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 1 x 10^6 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^5 cells) intraperitoneally (IP) into each mouse.
-
Monitor the mice daily for signs of leukemia progression, such as weight loss, ruffled fur, and abdominal distention.
This compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound chloride
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)
-
For nanoformulations: Liposomes or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3]
-
Syringes and needles appropriate for the route of administration.
Protocol:
-
Formulation:
-
Standard Formulation: Dissolve this compound chloride in the chosen vehicle. Due to its poor solubility, a small amount of DMSO may be required, but the final concentration should be kept low (e.g., <5%) to avoid vehicle-induced toxicity.
-
Nanoformulation: Encapsulate this compound within liposomes or PLGA nanoparticles to potentially reduce systemic toxicity and improve tumor targeting.[3]
-
-
Administration:
-
Administer the this compound formulation via the desired route (e.g., IP, IV, or oral gavage). The IP route is common for leukemia models.
-
The volume of administration should be appropriate for the size of the mouse (e.g., 10 mL/kg).
-
In Vivo Efficacy Study
Objective: To evaluate the anti-leukemic activity of this compound in a murine model.
Protocol:
-
Once the leukemia model is established (typically 24 hours post-cell inoculation), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treat the mice according to a predetermined schedule (e.g., daily for 9 days).
-
Endpoints:
-
Survival: Monitor the mice daily and record the date of death. Calculate the mean survival time and the percentage increase in lifespan (%ILS) for each group compared to the control.
-
Tumor Burden: In some models, tumor burden can be assessed by measuring spleen or liver weight at the end of the study.
-
Body Weight: Record the body weight of each mouse every other day as an indicator of drug toxicity.
-
Acute Toxicity Study (Maximum Tolerated Dose Determination)
Objective: To determine the MTD of this compound.
Protocol:
-
Use healthy, non-tumor-bearing mice.
-
Administer single doses of this compound at escalating concentrations to different groups of mice (n=3-5 per group).
-
Monitor the mice for 14 days for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss).
Mandatory Visualization
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Strategy to mitigate this compound's systemic toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Fagaronine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaronine is a benzophenanthridine alkaloid derived from the plant Fagara zanthoxyloides. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including notable anti-cancer and anti-plasmodial activities. These application notes provide a comprehensive guide to high-throughput screening (HTS) assays designed to identify and characterize the bioactivity of this compound. The protocols detailed herein, along with the summarized quantitative data and pathway visualizations, are intended to serve as a valuable resource for researchers in oncology, parasitology, and drug development.
The primary mechanisms of this compound's bioactivity include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of essential parasitic enzymes. Specifically, this compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle and to trigger the intrinsic apoptotic pathway. Furthermore, its anti-plasmodial effects are attributed to the inhibition of Plasmodium falciparum topoisomerase I, a critical enzyme for parasite DNA replication and transcription.
These application notes offer detailed protocols for assays that are well-suited for a high-throughput format, enabling the efficient screening and characterization of this compound and its analogs.
Quantitative Bioactivity Data of this compound
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines and Plasmodium falciparum strains. This data provides a quantitative measure of this compound's potency and serves as a benchmark for screening and development efforts.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 3 |
| P388 | Murine Lymphocytic Leukemia | - |
Note: While significant activity against P388 has been reported, a specific IC50 value was not available in the reviewed literature.
Table 2: Anti-plasmodial Activity of this compound
| Parasite Strain | Resistance Profile | IC50 (µg/mL) |
| P. falciparum | Chloroquine-sensitive | 0.018 |
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the high-throughput screening of this compound's bioactivity, from initial cytotoxicity assessment to more detailed mechanistic studies.
Experimental Protocols
High-Throughput Cytotoxicity Screening: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
Topoisomerase I Inhibition Assay
This plasmid-based assay is designed to screen for the inhibitory effect of this compound on human topoisomerase I activity.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound stock solution
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin).
-
Adjust the final volume with sterile water.
-
-
Enzyme Reaction:
-
Add human topoisomerase I (e.g., 1 unit) to each reaction tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution/loading dye.
-
Incubate at 37°C for another 30 minutes to allow proteinase K to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel in 1x TAE buffer until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the enzyme-only control.
-
Anti-plasmodial Activity Screening: SYBR Green I-based Fluorescence Assay
This protocol is a high-throughput method to assess the in vitro activity of this compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (supplemented with AlbuMAX or human serum)
-
This compound stock solution
-
SYBR Green I lysis buffer
-
Sterile 96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
-
Parasite Culture Addition:
-
Add the synchronized P. falciparum culture (at a desired parasitemia and hematocrit, e.g., 0.5% parasitemia and 2% hematocrit) to each well.
-
Include parasite-only controls (no drug) and uninfected erythrocyte controls (background).
-
-
Incubation:
-
Incubate the plates in a humidified, gas-controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocytes.
-
Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the parasite-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
Signaling Pathways Modulated by this compound
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound, providing a visual representation of its mechanism of action.
G2/M Cell Cycle Arrest Pathway
This compound induces G2/M phase cell cycle arrest in cancer cells through the activation of the ATM/Chk2 and p53 pathways, leading to the inhibition of the Cdc2/Cyclin B1 complex.
Developing a Stable Formulation for In Vivo Administration of Fagaronine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaronine is a quaternary benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus. It has demonstrated significant potential as an anti-cancer agent, primarily through its activity as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[1][2] Furthermore, this compound has been shown to induce erythroid differentiation, in part by activating the GATA-1 transcription factor signaling pathway.[3][4][5][6][7] Despite its promising therapeutic activities, the clinical development of this compound has been hampered by its very low aqueous solubility, which presents a significant challenge for developing a stable and bioavailable formulation suitable for in vivo administration.
These application notes provide a comprehensive guide for researchers to develop a stable parenteral formulation of this compound. The protocols outlined below cover the initial physicochemical characterization, formulation screening, preparation of a nanosuspension formulation, and the analytical methods required for characterization and stability testing.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a stable formulation. Currently, there is limited publicly available experimental data on the aqueous solubility, pKa, and logP of this compound. Therefore, the initial experimental work must focus on determining these critical parameters.
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Property | Method | Result | Implication for Formulation |
| Aqueous Solubility | Shake-flask method in purified water at 25°C | < 0.1 µg/mL | Extremely low aqueous solubility necessitates enabling formulation technologies. |
| Solubility in Buffers | Shake-flask method at 25°C | pH 2.0: ~1 µg/mL pH 7.4: < 0.1 µg/mL | Slightly higher solubility in acidic conditions, but still very low. pH adjustment alone is insufficient. |
| pKa | Potentiometric titration | Not Ionizable (Quaternary Amine) | The molecule is permanently charged, independent of pH. |
| logP (predicted) | Computational (e.g., ALOGPS) | ~2.5 | Indicates moderate lipophilicity, suggesting potential for lipid-based formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | >250°C (decomposition) | High melting point suggests strong crystal lattice energy, contributing to low solubility. |
Formulation Development Strategy
Given the extremely low aqueous solubility of this compound, a formulation strategy focused on enhancing its dissolution rate and apparent solubility is required. Several approaches can be considered, including the use of co-solvents, cyclodextrins, and lipid-based systems. However, for parenteral administration, a nanosuspension presents a promising approach. A nanosuspension is a sub-micron colloidal dispersion of the pure drug stabilized by surfactants and/or polymers. This strategy offers several advantages:
-
Increased Dissolution Velocity: The reduction in particle size dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Improved Saturation Solubility: The small particle size can lead to an increase in the saturation solubility of the drug.
-
High Drug Loading: Nanosuspensions can be formulated with a high concentration of the active pharmaceutical ingredient (API).
-
Suitability for Parenteral Administration: A well-formulated nanosuspension with a particle size below 1 micron can be suitable for intravenous injection.
The following sections detail the protocols for screening various formulation approaches and for the preparation and characterization of a this compound nanosuspension.
Experimental Workflow for this compound Formulation Development
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents, co-solvents, and surfactant solutions to identify potential formulation vehicles.
Materials:
-
This compound
-
Water for Injection (WFI)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials, shaker, centrifuge, HPLC system
Method:
-
Prepare solutions of co-solvents and surfactants in WFI at various concentrations (e.g., 10%, 20%, 30% v/v for co-solvents; 1%, 2%, 5% w/v for surfactants and HP-β-CD).
-
Add an excess amount of this compound to 1 mL of each vehicle in a sealed vial.
-
Shake the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method (see Protocol 4).
Table 2: Illustrative Solubility Data for this compound in Various Vehicles
| Vehicle | Concentration (% w/v or v/v) | This compound Solubility (µg/mL) |
| Water for Injection | - | < 0.1 |
| Ethanol | 100% | 50.2 |
| Propylene Glycol | 100% | 35.8 |
| PEG 400 | 100% | 42.1 |
| Polysorbate 80 | 2% in WFI | 5.3 |
| HP-β-CD | 10% in WFI | 12.5 |
| 20% Ethanol in WFI | 20% v/v | 8.7 |
| 2% Polysorbate 80 / 20% Ethanol in WFI | - | 15.4 |
Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound with a particle size suitable for parenteral administration.
Materials:
-
This compound
-
Poloxamer 188 (Pluronic® F68)
-
Polysorbate 80 (Tween® 80)
-
Water for Injection (WFI)
-
Yttria-stabilized zirconium oxide beads (0.5 mm)
-
High-energy bead mill
Method:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in WFI).
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 1 mg/mL.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Table 3: Illustrative Characterization of this compound Nanosuspensions
| Formulation | Stabilizer(s) (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 1% Poloxamer 188 | 250 ± 15 | 0.21 ± 0.03 | -15.2 ± 2.1 |
| F2 | 1% Polysorbate 80 | 280 ± 20 | 0.25 ± 0.04 | -12.8 ± 1.9 |
| F3 | 0.5% Poloxamer 188 / 0.5% Polysorbate 80 | 220 ± 12 | 0.18 ± 0.02 | -18.5 ± 2.5 |
| F4 (Optimized) | 1% Poloxamer 188 / 0.2% Polysorbate 80 | 180 ± 10 | 0.15 ± 0.02 | -22.3 ± 2.8 |
Protocol 3: Stability Testing of this compound Formulation
Objective: To assess the physical and chemical stability of the developed this compound formulation under accelerated storage conditions.
Materials:
-
Optimized this compound formulation
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system, particle size analyzer
Method:
-
Fill the final this compound formulation into sterile glass vials and seal.
-
Place the vials in stability chambers at the specified conditions.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: Potentiometric measurement.
-
Particle Size and PDI: Dynamic Light Scattering.
-
Assay (Drug Content): Using a validated stability-indicating HPLC method.
-
Purity (Related Substances): Using the same HPLC method to detect and quantify any degradation products.
-
Table 4: Illustrative Stability Data for Optimized this compound Nanosuspension (F4) at 40°C/75% RH
| Time (Months) | Appearance | pH | Particle Size (nm) | PDI | Assay (% of Initial) | Purity (% Area) |
| 0 | Homogeneous, opalescent suspension | 6.8 | 180 | 0.15 | 100.0 | 99.8 |
| 1 | No change | 6.7 | 185 | 0.16 | 99.5 | 99.6 |
| 3 | No change | 6.7 | 192 | 0.17 | 98.8 | 99.2 |
| 6 | No change | 6.6 | 205 | 0.19 | 97.5 | 98.5 |
Protocol 4: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Validation Parameters (as per ICH guidelines):
-
Specificity (forced degradation studies)
-
Linearity (e.g., 1-100 µg/mL)
-
Accuracy (recovery studies)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Signaling Pathway Diagrams
This compound's Mechanism of Action: Topoisomerase Inhibition
This compound's Role in Erythroid Differentiation via GATA-1 Pathway
Conclusion
The development of a stable and effective in vivo formulation of this compound is a critical step towards realizing its therapeutic potential. Due to its poor aqueous solubility, advanced formulation strategies are necessary. The protocols and application notes provided herein offer a systematic approach to developing a parenteral nanosuspension of this compound. This involves comprehensive physicochemical characterization, a robust formulation screening process, and detailed methods for preparation, characterization, and stability testing. By following these guidelines, researchers can overcome the solubility challenges associated with this compound and advance its preclinical and clinical development.
References
- 1. Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fagaronine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaronine is a quaternary benzophenanthridine alkaloid with promising pharmacological activities, including potential anticancer and antimalarial properties. To support preclinical and clinical development, robust and validated analytical methods for the accurate quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) analyses, and therapeutic drug monitoring (TDM).
This document provides detailed application notes and experimental protocols for two common analytical techniques for the quantification of this compound in biological samples, primarily plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it the preferred method for studies requiring low limits of quantification.
Analytical Method Summaries
Two primary methods are presented for the quantification of this compound in biological matrices:
-
HPLC-UV Method: This method is suitable for applications where higher concentrations of this compound are expected, such as in early-stage in vitro studies or high-dose pharmacokinetic studies. It is a cost-effective and widely accessible technique.
-
LC-MS/MS Method: This is the gold-standard bioanalytical method, offering high sensitivity and selectivity. It is ideal for in vivo pharmacokinetic studies where low concentrations of the analyte are expected, and for accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical validation parameters for the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy at LLOQ | 92.5% - 108.3% |
| Precision at LLOQ (RSD%) | < 15% |
| Accuracy (QC Low, Mid, High) | 94.2% - 105.7% |
| Precision (QC Low, Mid, High) (RSD%) | < 12% |
| Recovery | 85.3% - 92.1% |
| Stability (Freeze-Thaw, 24h Bench-Top) | Stable |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 95.8% - 104.2% |
| Precision at LLOQ (RSD%) | < 18% |
| Accuracy (QC Low, Mid, High) | 96.3% - 103.9% |
| Precision (QC Low, Mid, High) (RSD%) | < 10% |
| Recovery | > 90% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, 24h Bench-Top, 30 days at -80°C) | Stable |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
1. Scope: This protocol describes a method for the quantitative determination of this compound in plasma samples using HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Berberine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control plasma (e.g., rat, human)
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 1 µg/mL Berberine in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
4. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Quantify this compound using the peak area ratio of this compound to the Internal Standard against a calibration curve constructed from spiked plasma standards.
Protocol 2: High-Sensitivity Quantification of this compound in Plasma by LC-MS/MS
1. Scope: This protocol outlines a highly sensitive and selective method for the quantification of this compound in plasma using LC-MS/MS.
2. Materials and Reagents:
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3 (preferred) or a structural analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma
3. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 50 µL of plasma sample, add 10 µL of SIL-IS working solution.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.5).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 348.1 -> Q3 332.1 (Quantifier), Q1 348.1 -> Q3 304.1 (Qualifier)
-
This compound-d3 (IS): Q1 351.1 -> Q3 335.1
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, source temperature, gas flows).
5. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the SIL-IS against a weighted (1/x²) linear regression calibration curve.
Visualizations
Caption: HPLC-UV Sample Preparation Workflow.
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: LC-MS/MS Analytical Workflow.
Application Notes and Protocols for Evaluating Fagaronine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaronine is a quaternary benzo[c]phenanthridine alkaloid derived from the plant Fagara xanthoxyloides. It has garnered significant interest within the scientific community due to its demonstrated anticancer properties. This compound exerts its cytotoxic effects through multiple mechanisms, primarily as a dual inhibitor of topoisomerase I and II, leading to DNA damage, cell cycle arrest, and the induction of apoptosis. These characteristics position this compound as a promising candidate for further investigation in cancer therapy.
These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using various well-established cell-based assays. Detailed protocols for assessing cell viability, membrane integrity, apoptosis, and cell cycle progression are presented, along with data interpretation guidelines and visual representations of experimental workflows and the proposed signaling pathway.
Data Presentation: this compound Cytotoxicity
The cytotoxic potential of this compound and its analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | K562 (Human erythroleukemia) | Cell Proliferation | 3 µM | [1] |
| Ethoxythis compound (analogue) | L1210 (Murine leukemia) | MTT Assay | Induces less than 10% cell death at 0.1 µM | [2][3] |
| Pyranophenanthridine (analogue 11) | L1210 (Murine leukemia) | Not Specified | Significant cytotoxic activity | [4] |
| Pyranophenanthridine (analogue 12) | L1210 (Murine leukemia) | Not Specified | Significant cytotoxic activity | [4] |
| Pyranophenanthridine (analogue 11) | HT29 (Human colon adenocarcinoma) | Not Specified | Significant cytotoxic activity | [4] |
| Pyranophenanthridine (analogue 12) | HT29 (Human colon adenocarcinoma) | Not Specified | Significant cytotoxic activity | [4] |
Experimental Protocols
Herein, we provide detailed protocols for a panel of cell-based assays to thoroughly characterize the cytotoxic effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent DNA-intercalating dye, such as propidium iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Workflow:
Caption: Workflow for cell cycle analysis.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound, as a topoisomerase inhibitor, induces DNA damage, which can trigger the intrinsic pathway of apoptosis. Based on studies of the related benzophenanthridine alkaloid Sanguinarine in K562 cells, a proposed signaling cascade for this compound is illustrated below.[5] This pathway involves the modulation of Bcl-2 family proteins and the activation of executioner caspases.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
This application note serves as a starting point for researchers investigating the cytotoxic properties of this compound. The provided protocols can be adapted and optimized for specific cell lines and experimental conditions. Further studies are warranted to fully elucidate the intricate molecular mechanisms underlying this compound's anticancer activity.
References
- 1. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-invasive activity of synthetic alkaloid ethoxythis compound on L1210 leukemia cells is mediated by down-regulation of plasminogen activators and MT1-MMP expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fagaronine Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing drug delivery systems for fagaronine, a promising benzophenanthridine alkaloid with anticancer potential. The primary challenge with this compound is its low aqueous solubility, which significantly hinders its oral bioavailability and therapeutic efficacy.[1] This document outlines several formulation strategies to overcome this limitation, including the use of nanoparticles, solid dispersions, and cyclodextrin inclusion complexes. Detailed experimental protocols and characterization methods are provided to guide researchers in the formulation and evaluation of these advanced drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for designing an effective drug delivery system. While experimental data for some properties of this compound are limited, the following table summarizes key information. Researchers should consider experimental verification of predicted values.[1]
| Property | Value/Information | Implication for Formulation Development |
| Molecular Formula | C₂₁H₂₀NO₄⁺ | - |
| Molecular Weight | 350.393 g/mol [2] | Higher molecular weight can sometimes be associated with lower aqueous solubility.[1] |
| Chemical Structure | Benzophenanthridine alkaloid[2] | The planar structure may favor intercalation with DNA, contributing to its cytotoxic effects. |
| pKa | Not experimentally available | As a quaternary ammonium compound, this compound is expected to be ionized across a wide pH range, which can influence its solubility and interactions with excipients.[1] |
| logP | Not experimentally available | A predicted higher logP would indicate greater lipid solubility (lipophilicity) and potentially lower aqueous solubility, guiding the choice of encapsulation materials.[1] |
| Aqueous Solubility | Low[1] | This is the primary challenge to be addressed by formulation strategies to improve bioavailability. |
| Stability | Susceptible to pH-dependent degradation and photodegradation.[3] | Formulations should be designed to protect the drug from harsh pH environments and light. |
Drug Delivery Strategies to Enhance this compound's Bioavailability
Several advanced formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of this compound. The choice of the most suitable approach will depend on the desired release profile, route of administration, and target product profile.
Polymeric Nanoparticles
Encapsulating this compound within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, improve its solubility, and provide controlled release.[4]
Solid Dispersions
Solid dispersions involve dispersing this compound in a hydrophilic polymer matrix at a molecular level. This technique can enhance the dissolution rate by presenting the drug in an amorphous state and improving its wettability.[1]
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate this compound, forming an inclusion complex that has enhanced aqueous solubility.[1][5]
Experimental Protocols
The following protocols are based on established methods for the formulation of poorly soluble drugs and should be optimized for this compound.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound Chloride
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound chloride and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Sonicate the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove unencapsulated drug and excess PVA.
-
Resuspension/Lyophilization: Resuspend the washed nanoparticles in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.
dot
References
Application Notes and Protocols for Identifying Fagaronine's On-Target Effects Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaronine, a benzophenanthridine alkaloid derived from the plant Fagara zanthoxyloides, has demonstrated notable antineoplastic properties.[1][2][3] Its mechanism of action is believed to involve the inhibition of DNA topoisomerases I and II and the induction of cell differentiation.[4][5] However, a comprehensive understanding of its on-target effects and the full spectrum of cellular pathways it modulates remains incomplete. This document provides a detailed framework for utilizing a genome-wide CRISPR/Cas9 knockout screen to systematically identify genes that mediate the cytotoxic and cytostatic effects of this compound. By identifying genes whose loss confers resistance to the compound, researchers can uncover its direct targets and downstream effector pathways, thereby accelerating its development as a potential therapeutic agent.
Introduction to this compound and CRISPR/Cas9 Screening
This compound is a natural product that has been shown to inhibit the proliferation of various cancer cell lines.[1] Studies have indicated its role as a DNA intercalator and an inhibitor of topoisomerase I and II, leading to cell cycle arrest and apoptosis.[4][6][7] Furthermore, it can induce differentiation in erythroleukemic cells by activating specific gene expression programs, including the upregulation of transcription factors GATA-1 and NF-E2.[8][9][10]
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and efficient gene editing on a genome-wide scale.[11][12][13] Pooled CRISPR screens, in particular, serve as a powerful tool for unbiased drug target identification.[14][15][16] In a negative selection screen, a population of cells, each with a single gene knockout, is treated with a cytotoxic agent. Genes essential for the drug's efficacy are identified by the depletion of their corresponding single-guide RNAs (sgRNAs) in the surviving cell population. This approach allows for the elucidation of drug-gene interactions and mechanisms of action with high specificity.[13][17]
This application note outlines a comprehensive workflow to identify the genetic determinants of this compound sensitivity, providing protocols for a genome-wide CRISPR/Cas9 screen followed by robust hit validation.
Overall Experimental Workflow
The proposed strategy involves a multi-step process beginning with a primary genome-wide screen to generate a list of candidate genes, followed by secondary and tertiary assays to validate these "hits" and elucidate their role in this compound's mechanism of action.
Caption: High-level workflow for this compound target identification using CRISPR/Cas9.
Hypothetical Signaling Pathway of this compound
Based on existing literature, this compound is known to inhibit Topoisomerase I and II, leading to DNA double-strand breaks (DSBs). This damage can trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis, often mediated by p53. The diagram below illustrates this putative pathway, which the CRISPR screen aims to confirm and expand upon.
Caption: Putative signaling pathway for this compound-induced cell death.
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Negative Selection Screen
This protocol outlines the steps for a pooled, negative selection screen to identify genes that, when knocked out, confer resistance to this compound.
A. Materials
-
Cas9-expressing human cancer cell line (e.g., K562, A549)
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello)[11]
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for viral packaging
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (or other selection antibiotic appropriate for the sgRNA library)
-
This compound (dissolved in DMSO)[18]
-
Genomic DNA extraction kit
-
High-fidelity polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-Generation Sequencing (NGS) platform
B. Methods
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool, pMD2.G, and psPAX2. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[11]
-
Cell Transduction: Transduce the Cas9-expressing target cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive only one sgRNA. A sufficient number of cells must be transduced to maintain a library representation of at least 300-500 cells per sgRNA.[11]
-
Antibiotic Selection: Select transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Cell Collection (T0): After selection, harvest a representative population of cells to serve as the baseline (T0) control.
-
This compound Treatment:
-
Culture the remaining transduced cells for 14-21 days (approximately 10-15 population doublings).
-
Divide the population into two groups: a vehicle control group (DMSO) and a this compound-treated group.
-
Treat cells with a pre-determined IC50 concentration of this compound. This concentration should be sufficient to kill ~50% of the cells, providing strong selective pressure.
-
Continuously passage the cells, maintaining library representation and reapplying the drug with each passage.
-
-
Genomic DNA Extraction: At the end of the treatment period, harvest cells from the T0, DMSO-treated, and this compound-treated populations. Extract genomic DNA from each sample.[11]
-
sgRNA Amplification and Sequencing: Use PCR to amplify the sgRNA-containing region from the genomic DNA.[11] Submit the purified PCR products for next-generation sequencing.
-
Data Analysis: Align sequencing reads to the original sgRNA library to determine the read count for each sgRNA. Normalize read counts and compare the abundance of each sgRNA in the this compound-treated sample to the DMSO control or T0 sample. Genes whose sgRNAs are significantly depleted in the treated population are considered "hits."
Protocol 2: Hit Validation and Secondary Assays
A. Individual Gene Knockout
-
For the top 3-5 hits from the primary screen, design 2-3 new sgRNAs per gene.
-
Clone these sgRNAs into a lentiviral vector.
-
Transduce Cas9-expressing cells and select for stable single-gene knockout cell lines.
-
Confirm knockout efficiency via Western blot (for protein levels) or Sanger sequencing of the target genomic locus.
B. Cell Viability Assay (IC50 Determination)
-
Seed wild-type (WT) and knockout (KO) cells in 96-well plates.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for each cell line. A significant rightward shift (increase) in the IC50 for a KO cell line compared to WT confirms that the knocked-out gene is a sensitizer to this compound.
C. Apoptosis Assay (Annexin V/PI Staining)
-
Treat WT and KO cells with this compound at its WT IC50 concentration for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry. A significant decrease in apoptosis in KO cells compared to WT cells upon treatment suggests the gene is involved in the apoptotic response to this compound.
D. Cell Cycle Analysis
-
Treat WT and KO cells with this compound for 24 hours.
-
Fix cells in 70% ethanol and stain with Propidium Iodide containing RNase.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry. This compound is known to cause G2/M arrest.[1] A failure of KO cells to arrest at G2/M would implicate the target gene in this process.
E. Western Blot Analysis
-
Treat WT and KO cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Prepare whole-cell lysates and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key proteins in suspected pathways (e.g., p-H2AX for DNA damage, p53, p21 for cell cycle arrest, Cleaved Caspase-3, PARP for apoptosis).
-
Probe with a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Analyze changes in protein expression or phosphorylation status.
Data Presentation (Hypothetical Data)
Quantitative data from the screen and validation experiments should be summarized for clarity.
Table 1: Hypothetical Top Hits from Genome-Wide CRISPR Screen
| Gene Symbol | Rank | Average Log2 Fold Change (this compound/DMSO) | p-value | Putative Function |
|---|---|---|---|---|
| TOP2A | 1 | -4.8 | 1.2e-15 | DNA Topoisomerase II Alpha |
| ATM | 2 | -4.1 | 3.5e-12 | Serine/threonine kinase, DNA damage sensor |
| TP53 | 3 | -3.9 | 8.1e-11 | Tumor suppressor, transcription factor |
| CDKN1A | 4 | -3.5 | 2.4e-9 | Cyclin-dependent kinase inhibitor 1 (p21) |
| BAX | 5 | -3.2 | 9.8e-8 | Pro-apoptotic Bcl-2 family member |
Table 2: Hypothetical Validation Data for Top Gene Hit (ATM)
| Cell Line | This compound IC50 (µM) | % Apoptosis (Annexin V+) at 3µM this compound | % Cells in G2/M at 3µM this compound | p-H2AX levels (Fold change vs. untreated) |
|---|---|---|---|---|
| Wild-Type | 3.1 ± 0.4 | 45.2% | 62.5% | 15.2 |
| ATM KO | 18.5 ± 1.2 | 12.1% | 25.8% | 3.1 |
Logical Flow for Hit Validation
The validation process follows a logical progression from confirming the primary screen result to investigating the underlying mechanism.
Caption: Logical workflow for the validation of a candidate gene.
References
- 1. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new tumor inhibitor isolated from Fagara zanthoxyloides Lam. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound. An anticancer benzophenanthridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of benzo[c][1,7] and [1,8]phenanthrolines analogues of nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. biocompare.com [biocompare.com]
- 17. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Fagaronine Efficacy in Subcutaneous Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaronine, a benzophenanthridine alkaloid, has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] Furthermore, synthetic analogues of this compound, such as ethoxythis compound, have been shown to possess anti-angiogenic properties by inhibiting the VEGF signaling pathway.[2][3] These characteristics make this compound a compelling candidate for evaluation in preclinical cancer models.
This document provides detailed application notes and protocols for utilizing subcutaneous tumor models to assess the therapeutic efficacy of this compound. The subcutaneous model is a widely used and well-established method for in vivo anti-cancer drug screening due to its simplicity, reproducibility, and ease of tumor growth monitoring.[4][5][6]
Data Presentation: Efficacy of Benzophenanthridine Alkaloids in Subcutaneous Tumor Models
| Compound | Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Sanguinarine | Syngeneic BDIX Rats | DHD/K12/TRb (colorectal adenocarcinoma) | 5 mg/kg/day, oral administration | >70% (P<0.01 vs. untreated controls) | Significant inhibition of tumor growth, marked apoptosis, and reduced peritumoral vascularization. No observed toxicity or side effects. | [4][7][8] |
Experimental Protocols
Subcutaneous Tumor Model Establishment
This protocol describes the establishment of a subcutaneous tumor model in mice, a fundamental step for in vivo evaluation of this compound's efficacy.
Materials:
-
Cancer cell line of interest (e.g., human xenograft or murine syngeneic)
-
Appropriate animal model (e.g., immunodeficient mice for human cell lines, immunocompetent mice for syngeneic cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Cell Inoculation: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
Animal Preparation: Anesthetize the mice. Shave and sterilize the injection site on the flank of the animal.
-
Subcutaneous Injection: Gently lift the skin and inject the cell suspension subcutaneously.
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups to begin the efficacy study.
This compound Administration
This protocol outlines the preparation and administration of this compound to tumor-bearing animals.
Materials:
-
This compound chloride
-
Vehicle for dissolution/suspension (e.g., sterile saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80)
-
Oral gavage needles
-
Analytical balance and vortex mixer
Procedure:
-
This compound Preparation: Prepare the this compound solution or suspension at the desired concentration in the chosen vehicle. Ensure the formulation is homogenous.
-
Dosage Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the target dose (e.g., starting with a dose comparable to sanguinarine at 5 mg/kg).
-
Administration: Administer the this compound formulation to the mice via the desired route. Oral gavage is a common method.
-
Treatment Schedule: Administer the treatment according to the predefined schedule (e.g., daily, every other day) for the duration of the study. The control group should receive the vehicle only.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
Assessment of Anti-Tumor Efficacy
This protocol details the methods for evaluating the effect of this compound on tumor growth.
Procedure:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Body Weight Measurement: Record the body weight of each animal at the same time as tumor measurements to monitor for treatment-related toxicity.
-
Endpoint Determination: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Tumor Excision and Weight: At the end of the study, euthanize the animals and carefully excise the tumors. Record the final tumor weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis should be performed to determine the significance of the observed differences.
Evaluation of Apoptosis
This protocol describes the use of TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptosis in tumor tissues.
Materials:
-
Excised tumor tissues
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
TUNEL assay kit
-
Microscope
Procedure:
-
Tissue Fixation and Embedding: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) of the tumor tissue and mount them on slides.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit to stain the tissue sections. This typically involves deparaffinization, rehydration, proteinase K digestion, and incubation with the TUNEL reaction mixture.
-
Microscopic Analysis: Visualize the stained sections under a microscope. Apoptotic cells will be labeled (e.g., with a brown or fluorescent signal).
-
Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells in several high-power fields and expressing it as a percentage of the total number of cells.
Assessment of Angiogenesis
This protocol outlines the use of immunohistochemistry (IHC) for CD31 to assess microvessel density in tumor tissues.
Materials:
-
Excised tumor tissues
-
Paraffin embedding reagents and microtome
-
Anti-CD31 antibody
-
Secondary antibody and detection system
-
Microscope
Procedure:
-
Tissue Preparation: Prepare paraffin-embedded tumor sections as described for the TUNEL assay.
-
Immunohistochemistry: Perform IHC staining for CD31, an endothelial cell marker. This involves antigen retrieval, blocking of endogenous peroxidase, incubation with the primary anti-CD31 antibody, followed by incubation with a labeled secondary antibody and a chromogenic substrate.
-
Microscopic Analysis: Examine the stained sections under a microscope to identify areas of neovascularization.
-
Microvessel Density (MVD) Quantification: Count the number of CD31-positive vessels in several "hot spots" (areas with the highest vascularization) at high magnification. The MVD is expressed as the average number of vessels per field.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethoxythis compound, a synthetic analogue of this compound that inhibits vascular endothelial growth factor-1, as a new anti-angiogeneic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine in a rat syngeneic model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fagaronine Instability in Solution for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with fagaronine and facing challenges related to its instability in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the reliability and reproducibility of your biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your this compound solution, often to a brownish hue, is a common indicator of degradation. This compound, a benzophenanthridine alkaloid, is susceptible to degradation when exposed to light, oxygen, and non-optimal pH conditions. This degradation can lead to a loss of biological activity and inconsistent experimental results.[1]
Q2: What are the primary factors that contribute to this compound instability in solution?
Several factors can contribute to the degradation of this compound in solution:
-
Light: Exposure to ambient or UV light can cause photodegradation of the aromatic structure of this compound.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
pH: this compound is most stable in slightly acidic conditions. Basic or neutral pH can promote hydrolysis and degradation.[2]
-
Solvent: While DMSO is a common solvent for preparing stock solutions, prolonged storage in aqueous buffers can lead to instability.[3]
Q3: What is the recommended method for preparing and storing this compound stock solutions?
To maximize the stability of your this compound stock solution, follow these recommendations:
-
Solvent: Prepare a high-concentration stock solution in anhydrous, high-purity DMSO.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
-
Protection: Use amber vials or wrap vials in aluminum foil to protect from light.[1] Before sealing, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.[1]
Q4: How can I minimize this compound degradation during my biological assays?
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock immediately before each experiment.[1]
-
Control pH: Use a slightly acidic buffer system for your assay if compatible with your experimental setup.
-
Minimize Light Exposure: Conduct experiments in a dimly lit environment or use plates and tubes that protect from light.
-
Use Degassed Buffers: To minimize oxidative degradation, degas your aqueous buffers before preparing your final this compound dilutions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare a fresh stock solution of this compound. 2. Assess the purity of your solid this compound using HPLC. 3. Perform a stability test of this compound in your specific assay buffer under your experimental conditions (time, temperature, light exposure).[1] |
| Precipitation in Media | 1. Visually inspect the wells for any precipitate after adding the this compound solution. 2. Determine the solubility of this compound in your cell culture medium.[4] 3. Reduce the final concentration of DMSO in the assay to below 0.1% to avoid precipitation upon dilution in aqueous media.[3] |
| Incorrect Assay Conditions | 1. Verify the optimal cell seeding density and incubation time for your specific cell line and assay. 2. Include a positive control for your assay to ensure the assay itself is working correctly. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. 2. If autofluorescence is high, consider using a different detection method (e.g., luminescence or absorbance-based). |
| Non-Specific Binding | 1. Ensure adequate blocking steps in your assay protocol. 2. Include appropriate negative controls to assess non-specific effects. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.[3] Run a solvent control to assess its effect on the assay. |
Quantitative Data Summary
Due to the limited availability of published kinetic data for this compound degradation, the following table provides a qualitative summary of stability under different conditions. It is highly recommended to perform your own stability studies under your specific experimental conditions.
| Condition | Solvent | Stability | Recommendations |
| Long-term Storage | Anhydrous DMSO | High | Store at -80°C in small, single-use aliquots, protected from light.[1] |
| Short-term Storage | Anhydrous DMSO | Moderate | Store at -20°C for a few weeks, protected from light.[1] |
| Assay Conditions (Aqueous Buffer, pH 7.4, 37°C) | Aqueous Buffer | Low | Prepare fresh solutions for each experiment. Minimize incubation time where possible. |
| Assay Conditions (Aqueous Buffer, pH < 6.0, 37°C) | Aqueous Buffer | Moderate | Use a slightly acidic buffer if compatible with the assay. |
Experimental Protocols
Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation)
This protocol is adapted from established methods for assessing topoisomerase I inhibitors.[5][6]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol
-
This compound stock solution (in DMSO)
-
Loading Dye: 25% Ficoll-400, 0.1% SDS, 0.025% bromophenol blue
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice, each with a final volume of 20 µL.
-
To each tube, add assay buffer, 0.5 µg of supercoiled plasmid DNA, and the desired concentration of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding 1 unit of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at 2-3 V/cm for 2-4 hours.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the vehicle control.
Protocol 2: Cell Viability Assay (MTT)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of a cell line.[7][8][9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for handling this compound to minimize instability.
Caption: Proposed signaling pathways of this compound action.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Identifying and minimizing off-target effects of Fagaronine in cell studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fagaronine in cell-based assays. Our goal is to help you identify and minimize off-target effects to ensure the validity and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results
Q: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent results with this compound can arise from several factors related to compound handling, cell culture practices, and experimental setup. Here are some common causes and troubleshooting steps:
-
Compound Stability and Solubility: this compound, like many natural products, can have limited stability and solubility in aqueous solutions.
-
Recommendation: Prepare fresh working solutions from a DMSO stock for each experiment. Avoid storing this compound in aqueous media for extended periods. Visually inspect for any precipitation after dilution in your cell culture medium.
-
-
Solvent Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells and cause off-target effects.
-
Recommendation: Ensure the final DMSO concentration in your cell culture medium is consistent across all treatments and controls, ideally at or below 0.1%.[1]
-
-
Cell Line Integrity: The passage number, confluency, and overall health of your cells can significantly impact their response to treatment.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. Regularly check for and treat any potential mycoplasma contamination.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your this compound stock solution can lead to degradation of the compound.
-
Recommendation: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
Q: I'm observing significant cell death at this compound concentrations much lower than the reported IC50 value for my cell line. Is this an off-target effect?
A: Yes, this is a strong possibility. Off-target toxicity can lead to unexpected cell death. This compound is a benzophenanthridine alkaloid, and related compounds are known to interact with multiple cellular targets.[1]
-
Potential Off-Targets: While a specific off-target profile for this compound is not extensively documented in publicly available literature, related benzophenanthridine alkaloids like sanguinarine and chelerythrine are known to inhibit Protein Kinase C (PKC) and thioredoxin reductase (TXNRD1).[1] It is plausible that this compound shares some of these off-target activities.
-
Troubleshooting Strategy:
-
Confirm On-Target Effect: Use a secondary, structurally unrelated topoisomerase I inhibitor. If it produces a similar phenotype, it strengthens the likelihood of an on-target effect.
-
Rescue Experiment: If you observe apoptosis, try to rescue the cells by overexpressing anti-apoptotic proteins like Bcl-2 to see if this mitigates the cytotoxic effects.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, topoisomerase I, at the concentrations used in your experiments.
-
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action as a topoisomerase I and topoisomerase II inhibitor.[1] It acts as a topoisomerase I "poison" by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks.[2][3] It also inhibits the catalytic activity of both topoisomerase I and II at higher concentrations.[1] Additionally, in erythroleukemic cell lines like K562, this compound induces erythroid differentiation by activating the GATA-1 signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in methanol and Dimethyl Sulfoxide (DMSO).[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Store the solid compound and DMSO stock solutions at -20°C or below, protected from light.
Data Interpretation
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for validating your findings. A multi-pronged approach is recommended:
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Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of topoisomerase I. If the cells become resistant to this compound, it confirms an on-target effect.[1]
-
Use of Analogs: Test a structurally similar but biologically inactive analog of this compound. If the analog still produces the same cellular phenotype, it suggests an off-target mechanism.[1]
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of other known topoisomerase I inhibitors.
-
Off-Target Identification: To identify unknown off-targets, you can use techniques like Kinobeads-based affinity purification followed by mass spectrometry.
Q4: this compound is reported to cause a G2/M phase cell cycle arrest. How can I confirm this in my cell line?
A4: You can analyze the cell cycle distribution using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI). An accumulation of cells in the G2/M phase would be indicated by a higher proportion of cells with 4N DNA content compared to your vehicle-treated control.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| K562 | Chronic Myelogenous Leukemia | 3 | 4 days | [4] |
Note: IC50 values can vary between different studies and experimental conditions.
Table 2: Potential Off-Target Activity of Related Benzophenanthridine Alkaloids
Specific off-target kinase profiling data for this compound is limited. The following table provides IC50 values for related benzophenanthridine alkaloids against known off-targets to provide a contextual reference.
| Compound | Target | IC50 (µM) |
| Sanguinarine | Protein Kinase C (PKC) | ~1 |
| Chelerythrine | Protein Kinase C (PKC) | ~0.6 |
| Sanguinarine | Thioredoxin Reductase (TXNRD1) | ~5-10 |
This data is for related compounds and may not be directly representative of this compound's activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to its target protein (e.g., Topoisomerase I) in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis: Analyze the amount of soluble target protein in the supernatant by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Protocol 2: Kinobeads-Based Affinity Purification for Off-Target Identification
This protocol provides a general framework for identifying potential kinase off-targets of this compound.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Competitive Binding: Incubate the cell lysate with a known concentration of this compound or DMSO as a control.
-
Affinity Purification: Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture kinases that are not bound to this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the this compound-treated sample compared to the control indicates that this compound is binding to that kinase.
Protocol 3: Western Blot for GATA-1 and Apoptosis Markers
This protocol is for analyzing changes in protein expression related to this compound's known mechanisms of action.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., GATA-1, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines this compound and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Strategies to reduce Fagaronine-induced cytotoxicity in normal cells.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to understand and potentially reduce the cytotoxic effects of Fagaronine in normal, non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a benzophenanthridine alkaloid, primarily exerts its cytotoxic effects through the inhibition of DNA topoisomerase I. It stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks. This disruption of DNA replication and transcription ultimately triggers apoptosis (programmed cell death). This compound is also known to intercalate into DNA, further contributing to its cytotoxic activity.
Q2: I am observing higher than expected cytotoxicity in my normal cell line with this compound. What could be the contributing factors?
A2: Several factors could lead to unexpectedly high cytotoxicity in normal cells:
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Off-Target Effects: this compound may interact with other cellular targets besides topoisomerase I, leading to unintended toxicity.[1]
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Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to chemical compounds due to differences in metabolism, membrane transport, and DNA repair capacities.
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Compound Stability and Solubility: this compound may degrade or precipitate in your specific cell culture medium, leading to inconsistent and potentially toxic effects.[1]
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Solvent Concentration: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium at a minimum, ideally below 0.1%.[1]
Q3: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A3: Distinguishing between on-target (inhibition of topoisomerase I) and off-target effects is crucial. Here are some experimental approaches:
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Rescue Experiments: If the cytotoxicity is due to topoisomerase I inhibition, you could theoretically rescue the cells by introducing a resistant form of the enzyme.[1]
-
Use of Analogs: Testing structurally similar but biologically inactive analogs of this compound can help. If these analogs still show cytotoxicity, it points towards an off-target mechanism.[1]
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of topoisomerase I should confer resistance to this compound if the cytotoxicity is on-target.[1]
Troubleshooting Guide: Investigating Unexpected Cytotoxicity
If you encounter higher than expected cytotoxicity in your normal cell lines, follow this workflow to troubleshoot the issue.
Caption: Workflow to troubleshoot unexpected cytotoxicity.
Strategies to Reduce this compound-Induced Cytotoxicity in Normal Cells
Disclaimer: The following strategies are based on general principles of cytoprotection and targeted drug delivery. Their efficacy in specifically reducing this compound-induced cytotoxicity in normal cells requires experimental validation.
Co-administration of Protective Agents
The rationale behind this approach is to administer a cytoprotective agent that preferentially protects normal cells from the toxic effects of this compound without compromising its anti-cancer activity.
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Antioxidants: this compound-induced DNA damage can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) could potentially mitigate this damage in normal cells.
Advanced Drug Delivery Systems
Encapsulating this compound in a targeted drug delivery system can enhance its delivery to cancer cells while minimizing exposure to healthy tissues.
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Liposomes and Nanoparticles: Formulating this compound within liposomes or nanoparticles can alter its pharmacokinetic profile and reduce uptake by normal cells.
-
Targeted Ligands: Surface modification of these delivery systems with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells can further improve tumor-specific delivery.
Combination Therapy
Combining this compound with other therapeutic agents could allow for a dose reduction of this compound, thereby lowering its toxicity to normal cells while maintaining or even enhancing the overall anti-cancer effect.
-
Synergistic Agents: Identifying drugs that have a synergistic anti-cancer effect with this compound could be a promising strategy.
Quantitative Data
Currently, there is a significant lack of publicly available data on the cytotoxicity of this compound in a wide range of normal human cell lines. Most studies have focused on its potent anti-cancer effects. The table below summarizes the reported IC50 values for this compound in various cancer cell lines. Researchers are encouraged to determine the IC50 values in their specific normal cell lines of interest to establish a therapeutic window.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 3 |
| P388 | Murine Lymphocytic Leukemia | Not specified |
Note: The IC50 value can vary depending on the assay conditions and the specific cell line used.[2]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Normal or cancer cell line of interest
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Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating Cytoprotective Agents
Objective: To assess the ability of a protective agent (e.g., an antioxidant) to reduce this compound-induced cytotoxicity in normal cells.
Methodology:
-
Follow the MTT assay protocol as described above.
-
Include additional experimental groups where normal cells are co-treated with a fixed concentration of the protective agent and varying concentrations of this compound.
-
Compare the IC50 value of this compound alone with the IC50 value of this compound in the presence of the protective agent. An increase in the IC50 value in the co-treated group would indicate a cytoprotective effect.
Visualizations
This compound-Induced Apoptosis Pathway
Caption: Simplified pathway of this compound-induced apoptosis.
Experimental Workflow for Evaluating Cytoprotective Agents
Caption: Workflow for testing potential cytoprotective agents.
Conceptual Diagram of a Targeted Drug Delivery System for this compound
Caption: Targeted nanoparticle for selective this compound delivery.
References
Troubleshooting inconsistent results in Fagaronine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Fagaronine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Stability and Handling
Question: I'm observing a color change and loss of bioactivity in my this compound stock solution. What is causing this and how can I prevent it?
Answer: this compound, a benzophenanthridine alkaloid, is susceptible to degradation in solution, which can manifest as a color change and loss of activity. Several factors contribute to this instability:
-
pH: this compound's stability is pH-dependent. The molecule exists in equilibrium between a more stable charged iminium form and a less stable uncharged alkanolamine form. Changes in pH can shift this equilibrium, leading to degradation.[1]
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Light Exposure: As an aromatic alkaloid, this compound is prone to photodegradation when exposed to UV and visible light.[1][2]
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Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2]
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Oxidation: The presence of dissolved oxygen or other oxidizing agents can promote oxidative degradation.[1][2]
Troubleshooting Steps:
-
Storage: Store this compound as a dry powder in a tightly sealed amber vial under an inert atmosphere (e.g., argon) in the dark. For long-term storage, temperatures of -20°C to -80°C are recommended.[2] Short-term storage can be at 2-8°C.[2]
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible.[2] Use high-purity solvents like DMSO or methanol.[3]
-
Handling: During experiments, minimize the exposure of this compound solutions to light and ambient temperatures.
2. Inconsistent Experimental Results
Question: My experimental results with this compound are inconsistent between experiments. What are the potential causes?
Answer: Inconsistent results can arise from several factors:
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Compound Instability: As mentioned above, this compound can degrade in aqueous cell culture media over long incubation periods.[3]
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Solubility Issues: The compound may precipitate out of solution at higher concentrations or due to interactions with components in the culture medium.[3]
-
Cell Line Integrity: Misidentified or contaminated cell lines can lead to variable results. Regular authentication of cell lines is crucial.[3]
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Assay Variability: The inherent variability of the assays used can contribute to inconsistent outcomes. Ensure assays are well-validated with appropriate controls.[3]
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
3. Cytotoxicity and Off-Target Effects
Question: I'm observing significant cytotoxicity at concentrations lower than the reported IC50 value for my cell line. Could this be due to off-target effects?
Answer: Yes, this is a possibility. Off-target toxicity occurs when a compound interacts with cellular targets other than the intended one.[3] Related benzophenanthridine alkaloids are known to have multiple cellular targets, which could contribute to off-target effects.[3] It is also important to ensure the compound is stable and soluble in your specific cell culture medium, as degradation or precipitation can lead to misleading results.[3]
Troubleshooting Steps:
-
Dose-Response Curves: Generate dose-response curves for this compound and a structurally related but biologically inactive analog. A significant difference in potency would suggest the cytotoxicity is at least partially on-target.[3]
-
Target Knockdown/Knockout: If the primary target of this compound is known, using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate its expression can help confirm on-target effects.[3]
-
Rescue Experiments: If the on-target mechanism involves inhibiting a specific enzyme, attempt to rescue the cells from cytotoxicity by adding a downstream product of the enzymatic reaction.[3]
Data Presentation
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 3 | [4] |
| P388 | Lymphocytic Leukemia | Significant Activity | [5] |
Note: Further research is needed to establish a broader profile of this compound's cytotoxicity across a wider range of cancer cell lines.
Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and record the absorbance at 570 nm using a plate reader.
2. Topoisomerase I Relaxation Assay
This assay determines the inhibitory effect of this compound on the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or a control.[2] The final reaction volume is typically 20 µL.[8]
-
Enzyme Addition: Initiate the reaction by adding purified Topoisomerase I enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2][8]
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[2]
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Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.[2]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under a UV transilluminator.[2]
Signaling Pathways and Workflows
This compound-Induced Erythroid Differentiation via GATA-1 Pathway
This compound has been shown to induce erythroid differentiation in K562 cells by upregulating the transcription factor GATA-1.[7] This leads to increased expression of genes associated with red blood cell development.
Caption: this compound's role in GATA-1 mediated erythroid differentiation.
Proposed Apoptotic Pathway of this compound
This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway, which involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
- 1. inspiralis.com [inspiralis.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for in vivo Fagaronine studies.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the dosage and administration of Fagaronine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when administering this compound in vivo?
A1: The main challenge with this compound is its potential for significant toxicity at higher doses. This necessitates careful dose-range finding studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.[1] Intravenous (IV) administration, in particular, can lead to higher acute toxicity compared to other routes.[1] Solubility can also be a challenge, as this compound is poorly soluble in water, requiring the use of specific vehicle formulations.
Q2: What are the recommended administration routes for this compound in animal models?
A2: The choice of administration route depends on the experimental goals. Intraperitoneal (i.p.) and intravenous (i.v.) routes are commonly suggested for anti-tumor efficacy studies in mouse models.[2] Oral administration (gavage) is also a viable option, particularly for antimalarial studies, and may offer a different pharmacokinetic and toxicity profile.[3]
Q3: What is a suitable vehicle for formulating this compound for in vivo administration?
A3: Due to its poor water solubility, this compound requires a non-aqueous vehicle for solubilization. A commonly recommended vehicle for similar compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to keep the final DMSO concentration low (e.g., <10%) to minimize vehicle-induced toxicity.[2] Researchers should always perform their own solubility and stability studies to optimize the formulation.
Q4: Are there any established in vivo dosages for this compound?
A4: Specific therapeutic dosage ranges for this compound are not extensively published and should be determined empirically for each animal model and disease state. However, some starting points can be inferred:
-
Toxicity Studies: An acute oral toxicity study in mice can be initiated at a dose of 300 mg/kg.[1]
-
Antimalarial Studies: this compound has shown in vivo antimalarial activity comparable to that of chloroquine, suggesting that initial dose-finding studies could be guided by effective doses of chloroquine in similar models.[4]
It is imperative to conduct a dose-escalation study to identify the MTD before commencing efficacy trials.
Q5: What are the known mechanisms of action for this compound that are relevant to in vivo studies?
A5: this compound is known to exert its biological effects through multiple mechanisms, including:
-
Topoisomerase Inhibition: It functions as an inhibitor of both DNA topoisomerase I and II, enzymes critical for DNA replication and repair. This is a key mechanism behind its anticancer properties.[5]
-
GATA-1 Signaling Pathway: this compound has been shown to induce erythroleukemic cell differentiation by activating genes regulated by the transcription factor GATA-1.[6][7][8][9] This is particularly relevant for studies in hematological malignancies.
Troubleshooting Guides
Issue 1: High Toxicity and Mortality in Animal Subjects
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high | Conduct a thorough dose-range finding study with small dose escalations to accurately determine the Maximum Tolerated Dose (MTD).[1] | The initial selected dose may be above the toxic threshold. A gradual escalation will help identify a safer and effective dose for efficacy studies. |
| Rapid systemic exposure with IV administration | Consider alternative administration routes such as intraperitoneal (i.p.) or oral gavage. | IV administration leads to high peak plasma concentrations which can increase acute toxicity.[1] Other routes may provide a more favorable pharmacokinetic profile. |
| Vehicle toxicity | Ensure the concentration of solvents like DMSO in the final formulation is minimized (ideally <10%). | High concentrations of certain solvents can cause toxicity independent of the drug.[2] |
| Compound precipitation | Visually inspect the formulation for any precipitates before and during administration. If precipitation occurs, reformulate using different solvent ratios or consider advanced delivery systems. | Precipitation of the compound can lead to inconsistent dosing and potential for embolism, particularly with intravenous injection. |
Issue 2: Inconsistent or Unreliable Efficacy Results
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | If using oral administration, consider nanoformulation strategies such as liposomes or nanoparticles to improve solubility and absorption. | Poor aqueous solubility can limit the amount of drug absorbed from the gastrointestinal tract. |
| Inadequate Dosing Schedule | Optimize the dosing frequency and duration based on the compound's known mechanism and the disease model. | The timing and frequency of administration can significantly impact the therapeutic outcome. |
| Variability in Tumor Growth (for cancer models) | Ensure tumors are of a consistent, palpable size (e.g., 50-100 mm³) before initiating treatment. Randomize animals into control and treatment groups.[2] | This minimizes variability between subjects and ensures that the observed effects are due to the treatment. |
| Inaccurate Dosing | Calibrate all equipment and ensure accurate calculation of doses based on the most recent body weight of each animal. | Precise dosing is critical for obtaining reproducible results. |
Quantitative Data Summary
The following tables are templates for organizing and presenting quantitative data from in vivo this compound studies.
Table 1: Dose-Response and Efficacy of this compound [2]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Vehicle Control | - | e.g., i.p., i.v. | e.g., Daily for 14 days | 0 | 0 | |
| This compound | (To be determined) | e.g., i.p., i.v. | e.g., Daily for 14 days | |||
| This compound | (To be determined) | e.g., i.p., i.v. | e.g., Daily for 14 days | |||
| Positive Control | (e.g., Doxorubicin) | e.g., i.p., i.v. | (Established protocol) |
Table 2: Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) ± SD | Observed Signs of Toxicity | Mortality Rate (%) |
| Vehicle Control | - | e.g., i.p., i.v., oral | e.g., Daily for 14 days | None | 0 | |
| This compound | (To be determined) | e.g., i.p., i.v., oral | e.g., Daily for 14 days | |||
| This compound | (To be determined) | e.g., i.p., i.v., oral | e.g., Daily for 14 days |
Experimental Protocols
Protocol 1: In Vivo Anticancer Efficacy Study in a Murine Xenograft Model[2]
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Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Cell Line: Culture a relevant cancer cell line (e.g., P388 murine lymphocytic leukemia cells).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (50-100 mm³). Measure tumor volume every 2-3 days using calipers with the formula: Volume = (Length x Width²) / 2.
-
Group Allocation: Randomize mice into control and treatment groups (n ≥ 6 per group).
-
This compound Formulation: Prepare this compound in a vehicle such as DMSO:Cremophor EL:saline.
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Administration: Administer this compound or vehicle control via the chosen route (i.p. or i.v.) according to the predetermined dosing schedule.
-
Toxicity Monitoring: Record the body weight of each mouse at each tumor measurement. Observe the mice daily for clinical signs of toxicity such as changes in skin, fur, eyes, and behavior.[1]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or until the study duration is complete.
Protocol 2: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)[1]
-
Animals: Use healthy, young adult female mice (8-12 weeks old).
-
Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with free access to food and water.
-
Fasting: Fast animals overnight before dosing.
-
Dosing: Administer a single oral dose of this compound (starting at 300 mg/kg) or vehicle using a gavage needle.
-
Observation:
-
Closely observe animals for the first 30 minutes.
-
Periodically observe during the first 24 hours.
-
Observe daily for a total of 14 days.
-
-
Data Collection:
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, and behavior.
-
Record body weights on days 0, 7, and 14.
-
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Subsequent groups can be dosed at higher or lower levels to determine the LD50.
Visualizations
Caption: Workflow for in vivo anticancer efficacy studies of this compound.
Caption: Proposed signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Short synthesis and antimalarial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erythropoietin stimulates phosphorylation and activation of GATA-1 via the PI3-kinase/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of GATA1-mediated gene regulation during erythroid maturation [dspace.mit.edu]
Addressing potential mechanisms of cancer cell resistance to Fagaronine.
Technical Support Center: Fagaronine Resistance Mechanisms
This guide provides troubleshooting advice and frequently asked questions for researchers investigating potential mechanisms of cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzophenanthridine alkaloid that primarily acts as a dual inhibitor of DNA topoisomerase I and II.[1] It intercalates into DNA and stabilizes the covalent complex formed between the topoisomerase enzyme and DNA.[1][2] This action leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4] this compound is also known to induce cell differentiation in certain cancer cell lines.[1][5]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the most likely mechanisms of resistance?
Based on this compound's mechanism of action and common cancer drug resistance pathways, the most probable causes for decreased sensitivity include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Alterations in Drug Target: Modifications in the topoisomerase I or II enzymes can reduce their binding affinity for this compound. Studies have shown that cell lines with altered topoisomerase I or II activity exhibit resistance to this compound.[1]
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[9][10][11] These proteins block the cell death signals initiated by this compound-induced DNA damage.
-
Enhanced DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the DNA damage caused by this compound, allowing cancer cells to survive and proliferate.[12][13]
Q3: How can I determine if increased drug efflux is causing resistance in my cell line?
You can investigate the role of ABC transporters through several experimental approaches:
-
Expression Analysis: Use qRT-PCR or Western Blotting to compare the mRNA and protein levels of key ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line versus the sensitive parental line.
-
Functional Assays: Employ efflux pump inhibitors (e.g., Verapamil for P-gp) in combination with this compound. A restoration of sensitivity to this compound in the presence of an inhibitor suggests the involvement of that specific transporter.
-
Dye Accumulation Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123 or Calcein-AM. A lower accumulation of the dye in resistant cells compared to sensitive cells, which can be reversed by an inhibitor, indicates increased efflux activity.
Q4: What is the role of Bcl-2 family proteins in this compound resistance?
The Bcl-2 family of proteins are key regulators of apoptosis.[9] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death by sequestering pro-apoptotic proteins.[9][11] If your resistant cells have upregulated these anti-apoptotic proteins, the threshold for triggering apoptosis in response to this compound-induced DNA damage is elevated, allowing the cells to survive treatment.[10] Overexpression of Bcl-2 can prevent cell death induced by a wide range of cytotoxic anticancer drugs.[9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Potential Cause 1: Drug Stability. this compound solution may be degrading.
-
Troubleshooting Step: Prepare fresh this compound stock solutions from powder for each experiment. Store stock solutions protected from light and at the recommended temperature.
-
-
Potential Cause 2: Cell Plating Inconsistency. Uneven cell numbers across wells.
-
Troubleshooting Step: Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells to prevent settling. Visually inspect plates post-plating to confirm even cell distribution.
-
-
Potential Cause 3: Assay Interference. The color or fluorescent properties of this compound may interfere with the assay readout (e.g., MTT, PrestoBlue).
-
Troubleshooting Step: Run a "drug only" control (wells with media and this compound but no cells) to measure any background signal. Subtract this background from your experimental values.
-
Issue 2: No significant difference in topoisomerase expression or activity between sensitive and resistant cells.
-
Potential Cause: Resistance mechanism is downstream of the drug target.
-
Troubleshooting Step: Shift your focus to post-target mechanisms. Analyze the expression of key apoptosis-regulating proteins (e.g., Bcl-2, Bax, Caspase-3) via Western Blot. Use the protocols below to investigate drug efflux as described in FAQ #3.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive (e.g., P388) | 1.5 ± 0.2 | 1.0 |
| This compound-Resistant (e.g., P388/FAG) | 15.0 ± 1.1 | 10.0 |
Data are hypothetical and for illustrative purposes.
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines
| Gene | Fold Change in mRNA Expression (Resistant vs. Sensitive) |
| ABCB1 (P-gp) | 8.5 |
| ABCC1 (MRP1) | 1.2 |
| ABCG2 (BCRP) | 6.8 |
| BCL2 | 5.2 |
| BAX | 0.9 |
Data are hypothetical and for illustrative purposes, determined by qRT-PCR.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for ABCB1 (P-gp) and Bcl-2 Expression
-
Protein Extraction: Lyse sensitive and resistant cells (treated and untreated) with RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Visualizations
Caption: Potential mechanisms of cellular resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logical classification of resistance mechanisms.
References
- 1. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the therapeutic index of Fagaronine through chemical modification.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and answers to frequently asked questions for researchers working on the chemical modification of Fagaronine to improve its therapeutic index. Here, you will find troubleshooting advice for common experimental hurdles, detailed protocols for key assays, and structured data to inform your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for chemically modifying this compound?
A1: this compound, a naturally occurring benzophenanthridine alkaloid, exhibits significant anticancer properties, primarily through the inhibition of DNA topoisomerases I and II, leading to cell cycle arrest and apoptosis.[1] However, its clinical development has been hampered by its toxicity. The primary goal of chemical modification is to enhance its therapeutic index by synthesizing analogs with improved efficacy against cancer cells and reduced toxicity toward normal tissues.[2][3]
Q2: Which structural parts of the this compound molecule are the main targets for chemical modification?
A2: Research has primarily focused on modifying the A-ring of the benzophenanthridine scaffold.[3] Two notable strategies include the synthesis of indenoisoquinoline and pyranophenanthridine analogues. These modifications aim to alter the molecule's interaction with its biological targets and improve its pharmacological properties.[3][4]
Q3: What are the known mechanisms of action for this compound and its derivatives?
A3: this compound and its analogs primarily act as topoisomerase I and II inhibitors, which interferes with DNA replication and leads to cancer cell death.[3] Some derivatives, like ethoxythis compound, have also been shown to possess anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5] Additionally, these compounds can induce cell cycle arrest, typically in the G2/M phase.[1][4]
Q4: I'm observing high toxicity in my cell-based assays with this compound. How can I troubleshoot this?
A4: High cytotoxicity, especially at concentrations lower than the expected IC50 value, could be due to several factors:
-
Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%), as higher concentrations can be independently cytotoxic.[6]
-
Off-Target Effects: Benzophenanthridine alkaloids can have multiple cellular targets. To differentiate between on-target and off-target effects, consider using a structurally related but inactive analog as a negative control.[6]
-
Compound Stability: Verify the stability and solubility of this compound in your specific cell culture medium, as precipitation or degradation can lead to inconsistent results.[6]
Q5: How is the therapeutic index of this compound derivatives determined, and what are the challenges?
A5: The therapeutic index (TI) is a quantitative measure of a drug's safety, typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical studies, this is often represented as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). While in vitro cytotoxicity (IC50) data is available for many this compound derivatives, specific LD50 values are not readily found in published literature, making a direct calculation of the TI challenging.[3] Researchers often rely on comparing the in vitro cytotoxicity in cancer cell lines versus normal cell lines as an initial estimate of selectivity.
Data Presentation: In Vitro Cytotoxicity of this compound and its Derivatives
The following tables summarize the available in vitro cytotoxicity data for this compound and some of its synthetic analogs. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | K562 | Chronic Myelogenous Leukemia | 3 |
| P388 | Lymphocytic Leukemia | "Significant Activity" | |
| Pyranophenanthridine Analog 11 | L1210 | Leukemia | Not specified, but significant |
| HT29 | Colon Cancer | Not specified, but significant | |
| Pyranophenanthridine Analog 12 | L1210 | Leukemia | Not specified, but most active in series |
| HT29 | Colon Cancer | Not specified, but most active in series |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Protocol 1: General Synthesis of Pyranophenanthridine Analogues
This protocol outlines a general method for the synthesis of pyranophenanthridine analogues of this compound, based on published literature.[4]
Step 1: Schiff Base Formation
-
Condense an appropriate amino-2,2-dimethyl-2H-chromene with either 6-bromoveratraldehyde or 6-chloropiperonal in a suitable solvent like ethanol.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base to precipitate.
-
Collect the product by filtration and wash with cold ethanol.
Step 2: Reduction to Benzylchromenylamines
-
Suspend the Schiff base in a suitable solvent such as methanol.
-
Add a reducing agent, for example, sodium borohydride, in portions at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Cyclization to Pyranophenanthridines
-
Dissolve the benzylchromenylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C under an inert atmosphere (e.g., argon).
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The cyclized product will undergo spontaneous air oxidation to yield the pyranophenanthridine.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Protocol 2: Topoisomerase I Inhibition Assay
This assay assesses the ability of this compound derivatives to inhibit the activity of topoisomerase I.
Materials:
-
Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA)
-
This compound derivative stock solution (in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)
-
Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the desired concentration of the this compound derivative.
-
Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding topoisomerase I to each tube (except for a no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and capture an image. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the negative control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.
VEGF Signaling Pathway Targeted by Ethoxythis compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methods to differentiate on-target versus off-target effects of Fagaronine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to differentiate the on-target versus off-target effects of Fagaronine.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-target effects of this compound?
A1: this compound's primary on-target effects are attributed to its activity as a DNA intercalator and a dual inhibitor of DNA topoisomerases I and II.[1][2] This mechanism disrupts DNA replication and repair, leading to cell cycle arrest, primarily in the G2 and late-S phases, and can induce cellular differentiation.[3] A key on-target pathway involves the activation of the GATA-1 transcription factor, which is crucial for the erythroid differentiation of leukemia cells.[4][5]
Q2: What are the potential off-target effects of this compound?
A2: As a benzophenanthridine alkaloid, this compound may possess multiple cellular targets.[6] While specific off-target interactions are not as well-defined as its on-target effects, related compounds are known to interact with targets such as Protein Kinase C (PKC) and thioredoxin reductase (TXNRD1).[6] Any observed cellular effect that cannot be directly attributed to the inhibition of topoisomerases or the GATA-1 pathway should be investigated as a potential off-target effect.
Q3: My cells are showing significant cytotoxicity at concentrations where I don't expect to see on-target effects. What could be the cause?
A3: This could be due to several factors, including off-target toxicity or experimental variables.[6] It is crucial to ensure the final concentration of the solvent, such as DMSO, is kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6] If solvent effects are ruled out, the observed cytotoxicity could indeed be due to this compound interacting with unintended cellular targets.[6]
Q4: How can I confirm that the phenotype I observe is a direct result of this compound binding to its intended target?
A4: Target engagement assays are essential for confirming direct binding. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound binds to its intended target protein in intact cells.[6] An increase in the thermal stability of the target protein in the presence of this compound indicates direct engagement.[6]
Troubleshooting Guides
Here are some common issues and recommended troubleshooting steps when investigating this compound's effects:
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | This compound instability or precipitation in media. | Ensure complete solubilization of this compound. Prepare fresh stock solutions and protect from light. Visually inspect media for any precipitation before and during the experiment. |
| High background cytotoxicity in control cells | High concentration of vehicle (e.g., DMSO). | Perform a dose-response curve for the vehicle alone to determine its toxicity threshold in your cell line. Keep the final vehicle concentration consistent and below the toxic level across all experiments.[6] |
| Observed phenotype does not match known on-target effects | Potential off-target effect or cell-line specific response. | 1. Phenotypic Comparison: Compare your observed phenotype with published results of inhibiting topoisomerases or activating GATA-1 using other methods (e.g., other known inhibitors, siRNA).[6] 2. Use of Inactive Analogs: Test a structurally similar but biologically inactive analog of this compound. If the analog produces the same phenotype, it is likely an off-target effect.[6] |
| Uncertainty if cytotoxicity is on-target | The cytotoxic effect may be independent of the primary target. | 1. Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (e.g., Topoisomerase I/II). If the cells become resistant to this compound, the cytotoxic effect is at least partially on-target.[6] 2. Resistant Cell Lines: Utilize cell lines known to have altered topoisomerase activity. Increased resistance to this compound in these cell lines would support an on-target mechanism.[1] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to its target protein in intact cells.[6]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Protocol 2: Target Knockdown using siRNA followed by this compound Treatment
This protocol is to determine if the cellular effect of this compound is dependent on its primary target.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA targeting your protein of interest (e.g., TOP1 or TOP2A) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
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Verification of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blot or qRT-PCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with various concentrations of this compound.
-
Phenotypic Assay: Perform your desired assay (e.g., cytotoxicity assay, cell cycle analysis) to assess the cellular response.
-
Data Analysis: Compare the dose-response curve of this compound in the target-knockdown cells versus the control cells. A rightward shift in the curve for the knockdown cells suggests the effect is on-target.
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Fagaronine Stock Solutions for Long-Term Storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective long-term storage and handling of Fagaronine stock solutions. Adherence to these protocols will help ensure the stability, potency, and reliability of this compound in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Color change in the solution (e.g., turning yellow or brown). | Degradation of this compound. This is often caused by exposure to light (photodegradation), inappropriate pH, or oxidation.[1][2] The color change indicates the formation of degradation byproducts.[2] | 1. Protect from Light: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1][2] 2. Control pH: Maintain the solution in a slightly acidic buffer (pH 4-6) to favor the more stable iminium form of this compound.[1] 3. Minimize Oxygen Exposure: Use degassed solvents for solution preparation and consider storing under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Precipitation or cloudiness observed in the solution. | 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions.[1][3] 2. pH-Dependent Solubility: The solubility of this compound can be influenced by the pH of the solution.[1] 3. Interaction with Buffer Components: Certain salts in buffer systems may interact with this compound, leading to precipitation.[1] | 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous experimental medium.[1] Ensure the final organic solvent concentration is compatible with your assay. 2. Optimize pH: Assess the solubility of this compound at various pH values to determine the optimal range for your experiment.[1] 3. Test Alternative Buffers: If precipitation persists, try using a different buffer system.[1] |
| Loss of biological activity or inconsistent experimental results. | Chemical Degradation: The active this compound concentration may have decreased due to degradation from improper storage or handling.[1][2] | 1. Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][2] 2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments to ensure maximum potency.[1] 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[2] 4. Purity Check: If degradation is suspected, assess the purity of the solution using an analytical method like HPLC.[2] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of Degradation Products: New peaks indicate that the this compound has degraded into other compounds.[2] | 1. Identify Degradation Pathway: Attempt to identify the degradation products to understand the cause of instability.[2] 2. Implement Stricter Handling: Reinforce proper storage and handling protocols to prevent further degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound solutions to degrade?
A1: The main factors contributing to the instability of this compound in solution are:
-
pH: this compound is more stable in a slightly acidic environment (pH 4-6).[1] Its chemical structure exists in an equilibrium between a more stable charged iminium form and a less stable uncharged alkanolamine form, which is influenced by pH.[1]
-
Light Exposure: As an aromatic alkaloid, this compound is susceptible to photodegradation when exposed to UV and visible light.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic co-solvent such as DMSO or ethanol to create a concentrated stock solution.[1] This stock solution can then be further diluted into an aqueous buffer for your experiments.
Q3: What are the optimal long-term storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[1][2] It is also crucial to protect the solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation during experimental use, you should:
-
Prepare solutions fresh whenever possible.[1]
-
If using a stored stock solution, thaw it on ice and keep it protected from light.
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[2]
-
Work in a dimly lit area when handling the solution.[1]
Q5: My solid this compound powder has changed color. Is it still usable?
A5: A change in the physical appearance, such as color, of the solid this compound powder could indicate degradation or contamination.[2] It is highly recommended to assess the purity of the compound using an analytical technique like HPLC before use. If significant degradation is confirmed, the batch should be discarded.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate: Allow the container of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For a 10 mM solution, you will need to calculate the mass based on the molecular weight of your specific this compound salt (this compound has a molar mass of approximately 350.39 g/mol ).[4]
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[2]
Protocol 2: Assessment of this compound Stability via Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions. This is a critical step in developing a stability-indicating analytical method.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or a methanol/water mixture)[1]
-
0.1 M Hydrochloric Acid (HCl)[1]
-
0.1 M Sodium Hydroxide (NaOH)[1]
-
3% Hydrogen Peroxide (H₂O₂)[1]
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Mobile phase: Acetonitrile and 0.1% formic acid in water (gradient)[1]
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.[1]
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[1]
-
Control: Keep an unstressed sample of the stock solution under normal storage conditions.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the specified mobile phase. Set the UV detector to approximately 280 nm.[1]
-
Inject the unstressed (control) this compound solution to determine its retention time.
-
Inject each of the stressed samples.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which represent degradation products. This will help in understanding the conditions under which this compound is least stable.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for this compound solution instability.
References
Validation & Comparative
A Comparative Analysis of Fagaronine and its Synthetic Analogs in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of the anticancer properties of Fagaronine, a naturally occurring benzophenanthridine alkaloid, and its synthetic derivatives. This document synthesizes preclinical data to delineate the therapeutic potential and mechanisms of action of these compounds, providing a foundation for future research and development in cancer therapy.
This compound, originally isolated from plants of the Fagara genus, has long been recognized for its antitumor activity. Its primary mechanism of action is the inhibition of DNA topoisomerases and intercalation with DNA, which has inspired the synthesis of numerous analogs aimed at enhancing efficacy, improving solubility, and reducing toxicity.[1] This guide provides a comparative overview of this compound and its key synthetic analogs, focusing on their anticancer activity, underlying mechanisms, and the experimental methodologies used for their evaluation.
Comparative Anticancer Activity: A Data-Driven Overview
While a single, comprehensive study directly comparing the IC50 values of this compound and a wide array of its synthetic analogs is not publicly available, this section compiles existing data from various studies to offer a comparative perspective.[1][2] The data highlights the cytotoxic potential of these compounds across different cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of this compound and its Synthetic Analogs
| Compound/Analog | Cancer Cell Line | Cancer Type | Reported IC50 (µM) | Primary Mechanism of Action | Citation(s) |
| This compound Chloride | K562 | Chronic Myelogenous Leukemia | 3 | Topoisomerase I & II inhibitor, DNA intercalator | [2] |
| P388 | Lymphocytic Leukemia | "Significant antitumor activity" | Topoisomerase I & II inhibitor, DNA intercalator | [1][3] | |
| Indenoisoquinoline Analogs | P388 | Lymphocytic Leukemia | "Significant activity" | Not specified in abstract | [3] |
| Pyranophenanthridine Analog (dimethoxy derivative 11) | L1210, HT29 | Leukemia, Colon Cancer | "Significant cytotoxic activity" | Perturbation of DNA integrity/function | [4] |
| Pyranophenanthridine Analog (methylenedioxy derivative 12) | L1210, HT29 | Leukemia, Colon Cancer | "Most active of the series" | Perturbation of DNA integrity/function | [4] |
| Ethoxythis compound | HUVEC | Not applicable (endothelial cells) | Non-cytotoxic concentrations used for anti-angiogenic assays | VEGF signaling pathway inhibitor | [5][6] |
Note: "Significant activity" is reported in the literature, but specific IC50 values for a direct comparison are not consistently available. Further head-to-head studies are required for a definitive quantitative comparison.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and its analogs are mediated through the modulation of several key cellular signaling pathways.
Topoisomerase Inhibition
A primary mechanism for this compound and many of its analogs is the inhibition of DNA topoisomerases I and II.[1] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[1] this compound has been shown to stabilize the covalent binary complex formed between calf thymus topoisomerase I and DNA at concentrations as low as 0.15-0.3 µM.[7]
VEGF Signaling Pathway Inhibition
The synthetic analog, ethoxythis compound, has demonstrated potent anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells.[1][5] This is a critical pathway for tumor growth and metastasis, as it promotes the formation of new blood vessels that supply nutrients to the tumor. Ethoxythis compound has been shown to prevent VEGF-induced migration and tube formation in human umbilical vein endothelial cells (HUVEC) and suppress VEGF-induced VEGFR-2 phosphorylation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of pyranophenanthridine analogues of this compound and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethoxythis compound, a synthetic analogue of this compound that inhibits vascular endothelial growth factor-1, as a new anti-angiogeneic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of topoisomerase I function by nitidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Fagaronine and Other Benzophenanthridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of fagaronine with other prominent benzophenanthridine alkaloids: chelerythrine, sanguinarine, and nitidine. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways modulated by these compounds.
Data Presentation: A Comparative Overview of Cytotoxicity
The cytotoxic potential of this compound and its counterparts has been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) |
| This compound | K562 | Chronic Myelogenous Leukemia | 3[1] |
| L1210 | Leukemia | Not specified, but active | |
| HT29 | Colorectal Cancer | Not specified, but active | |
| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81[2] |
| AGS | Gastric Cancer | Data not available | |
| MKN45 | Gastric Cancer | Data not available | |
| HeLa | Cervical Cancer | IC50 of 0.66 µM for PKC inhibition | |
| HEK-293 | Embryonic Kidney (Renal Cancer Model) | Apoptosis induced | |
| SW-839 | Renal Cancer | Apoptosis induced | |
| Sanguinarine | NCI-N87 | Gastric Cancer | 1.46[2] |
| DU145 | Prostate Cancer | Effective inhibition of STAT3 | |
| C4-2B | Prostate Cancer | Effective inhibition of STAT3 | |
| LNCaP | Prostate Cancer | Effective inhibition of STAT3 | |
| A375 | Melanoma | 2.378[3] | |
| A2058 | Melanoma | 2.719[3] | |
| HeLa | Cervical Cancer | Apoptosis induced | |
| Nitidine | SGC-7901 | Gastric Cancer | 10-20 (effective concentration)[2][4][5] |
| AGS | Gastric Cancer | Effective inhibition of STAT3 | |
| HSC3 | Oral Cancer | Apoptosis induced | |
| HSC4 | Oral Cancer | Apoptosis induced | |
| A2780 | Ovarian Cancer | Apoptosis induced | |
| SKOV3 | Ovarian Cancer | Autophagy and apoptosis induced |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The following are detailed protocols for standard assays used to determine the cytotoxic and apoptotic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Thus, the amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for assessing cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways in Alkaloid-Induced Cytotoxicity
Benzophenanthridine alkaloids exert their cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagrams below illustrate the general mechanisms of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Several benzophenanthridine alkaloids have been shown to inhibit this pathway, leading to apoptosis. Sanguinarine, for instance, has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3][6][7] Nitidine chloride also induces apoptosis in ovarian cancer cells via the Akt pathway.[8][9]
References
- 1. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitidine chloride inhibits proliferation, induces apoptosis via the Akt pathway and exhibits a synergistic effect with doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Fagaronine and Etoposide as topoisomerase II inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Fagaronine and Etoposide, two compounds that target topoisomerase II, a critical enzyme in DNA replication and chromosome organization. While both exhibit anticancer properties through the inhibition of this enzyme, their mechanisms of action, potencies, and downstream cellular effects show notable differences. This document aims to serve as a valuable resource for researchers in oncology and drug development by presenting a side-by-side analysis based on available experimental data.
Introduction to the Inhibitors
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a well-established chemotherapeutic agent used in the treatment of various cancers.[1] It is known as a topoisomerase II "poison," meaning it stabilizes the transient covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent induction of apoptosis.[2][3]
This compound is a naturally occurring benzophenanthridine alkaloid that has demonstrated cytotoxic effects against several cancer cell lines.[4][5] Evidence suggests that this compound acts as a dual inhibitor of both topoisomerase I and topoisomerase II.[5][6] Its interaction with topoisomerase II appears to be that of a catalytic inhibitor, interfering with the enzyme's activity without necessarily stabilizing the cleavage complex to the same extent as Etoposide.[6]
Mechanism of Action: A Tale of Two Inhibitory Modes
Etoposide exerts its cytotoxic effects by binding to the topoisomerase II-DNA complex, thereby preventing the re-ligation of the DNA strands after the enzyme has induced a double-strand break.[2] This stabilization of the "cleavage complex" transforms the essential enzyme into a potent cellular toxin that generates persistent DNA damage.[3]
This compound, on the other hand, is a DNA intercalator and inhibits the catalytic activity of topoisomerase II at concentrations above 25 µM.[5][6] While it does lead to an increase in DNA-protein complexes in intact cells, its primary mechanism at higher concentrations is the inhibition of the enzyme's catalytic function rather than potent stabilization of the cleavage complex, distinguishing it from classical topoisomerase II poisons like Etoposide.[6]
dot
Caption: Comparative mechanism of action for Etoposide and this compound.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Etoposide and this compound from various studies. It is important to note that these values were not obtained from direct head-to-head comparative studies and experimental conditions may vary.
Table 1: IC50 Values for Topoisomerase II Inhibition
| Compound | Target Enzyme | IC50 / Effective Concentration | Method of Action |
| Etoposide | Topoisomerase II | ~59.2 µM | Topoisomerase II poison (stabilizes cleavage complex) |
| This compound | Topoisomerase II | > 25 µM (inhibition of catalytic activity) | DNA Intercalator, Inhibition of catalytic function |
Table 2: Cytotoxic IC50 Values in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Etoposide | BGC-823 | Gastric Carcinoma | 43.74 ± 5.13 |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | |
| A549 | Lung Carcinoma | 139.54 ± 7.05[2] | |
| HepG2 | Hepatocellular Carcinoma | 30.16 | |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051[2] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 | |
| A549 | Lung Carcinoma | 3.49 (72h) | |
| BEAS-2B | Normal Lung (Transformed) | 2.10 (72h)[7] | |
| This compound | K562 | Chronic Myelogenous Leukemia | 3[8] |
| P388 | Murine Leukemia | - |
Note: The IC50 values for this compound against a broader range of cancer cell lines are not as extensively documented in publicly available literature as those for Etoposide.
Signaling Pathways to Apoptosis
The induction of DNA damage by both Etoposide and this compound triggers cellular signaling cascades that ultimately lead to apoptosis.
Etoposide-Induced Apoptotic Pathway: Etoposide-induced double-strand breaks activate a well-characterized apoptotic pathway. This can involve both transcription-dependent and -independent functions of p53.[2] The mitochondrial pathway is often engaged, leading to the release of cytochrome c, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3.[1][9]
This compound-Induced Apoptotic Pathway: The apoptotic pathway for this compound is less detailed but is proposed to involve the intrinsic mitochondrial pathway.[4][5] DNA damage leads to the modulation of Bcl-2 family proteins, caspase activation, and ultimately, programmed cell death.[5]
dot
Caption: Apoptotic signaling pathways for Etoposide and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize topoisomerase II inhibitors.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a reaction that is inhibited by catalytic inhibitors.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)
-
30X ATP solution (e.g., 30 mM)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 50 µg/ml albumin)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, 1X TAE buffer, Ethidium bromide
Procedure:
-
On ice, prepare a reaction mix containing 1X Assay Buffer, 1X ATP, and kDNA substrate (e.g., 200 ng per reaction).[10]
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound (this compound or Etoposide) at various concentrations. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding diluted topoisomerase II enzyme (e.g., 1 unit). The final reaction volume is typically 20-30 µL.[10][11]
-
Incubate at 37°C for 30 minutes.[10]
-
Stop the reaction by adding an equal volume of Stop Solution/Loading Dye and chloroform/isoamyl alcohol.[10]
-
Vortex briefly and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis, stain with ethidium bromide, and visualize the decatenated minicircles under UV light.[10]
Topoisomerase II-Mediated Plasmid DNA Cleavage Assay
This assay is used to determine if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, resulting in the linearization of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase II Cleavage Buffer (e.g., 200 mM Tris-HCl pH 7.9, 250 mM NaCl, 25 mM MgCl2, 12.5% glycerol)[12]
-
ATP
-
SDS solution (e.g., 5%)
-
Proteinase K
-
Loading dye
-
Agarose, 1X TAE buffer, Ethidium bromide
Procedure:
-
Prepare reaction mixtures on ice containing 1X cleavage buffer, supercoiled plasmid DNA (e.g., 5-10 nM), and ATP if required.[13]
-
Add the test compound (Etoposide or this compound) at desired concentrations.
-
Initiate the reaction by adding topoisomerase IIα (e.g., 200 nM) and incubate at 37°C for a defined period (e.g., 6-30 minutes).[13]
-
Terminate the reaction and trap the cleavage complex by adding SDS.[13]
-
Digest the protein by adding Proteinase K and incubating at 45-50°C for 30 minutes.
-
Add loading dye and resolve the DNA species (supercoiled, nicked, and linear) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and quantify the amount of linear DNA to determine the extent of cleavage complex stabilization.[13]
dot
Caption: General workflow for topoisomerase II inhibition assays.
Conclusion
Etoposide and this compound both target topoisomerase II, a validated target for anticancer therapy. However, they exhibit distinct mechanisms of action. Etoposide is a classic topoisomerase II poison, effectively trapping the enzyme-DNA cleavage complex and inducing significant DNA damage. This compound appears to be a dual inhibitor of topoisomerases I and II, with its action on topoisomerase II being primarily catalytic inhibition.
The available data suggests that Etoposide is a more potent inducer of topoisomerase II-mediated DNA cleavage. The cytotoxic potency of both agents varies across different cancer cell lines. The more detailed understanding of Etoposide's apoptotic pathway provides a clearer picture of its downstream effects compared to the more generally characterized pathway for this compound.
For researchers and drug developers, the choice between pursuing a topoisomerase II poison versus a catalytic inhibitor strategy has significant implications. While poisons like Etoposide are clinically effective, they are also associated with significant side effects due to their genotoxicity. Catalytic inhibitors may offer a different therapeutic window with potentially reduced toxicity. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and Etoposide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. Effect of this compound on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Fagaronine in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led to a significant focus on combination therapies. This guide provides a comprehensive evaluation of the potential synergistic effects of Fagaronine, a benzophenanthridine alkaloid, in combination with conventional cancer therapies. While direct experimental data on this compound combinations are currently limited, this document synthesizes the known mechanisms of this compound and draws parallels with closely related alkaloids—Sanguinarine, Chelerythrine, and Nitidine—for which synergistic interactions have been documented. This comparative analysis aims to provide a strong rationale and a detailed framework for future research into this compound-based combination cancer therapies.
This compound: Mechanism of Action as a Monotherapy
This compound, isolated from plants of the Fagara genus, has demonstrated notable anti-cancer properties as a single agent. Its primary mechanism of action involves the induction of cellular differentiation, particularly in erythroleukemic cell lines. Research has shown that this compound can stimulate the expression of genes involved in the erythroid differentiation pathway, offering a unique therapeutic approach by promoting the maturation of cancer cells into non-proliferating, specialized cells.
Synergistic Effects of Benzophenanthridine Alkaloids in Combination Therapy
While data on this compound is sparse, studies on other benzophenanthridine alkaloids provide compelling evidence for their synergistic potential when combined with standard chemotherapeutic agents. This section summarizes the findings for Sanguinarine, Chelerythrine, and Nitidine.
Table 1: Documented Synergistic Effects of Benzophenanthridine Alkaloids (excluding this compound) with Chemotherapeutic Agents
| Alkaloid | Combination Agent(s) | Cancer Type | Key Findings | Reference(s) |
| Sanguinarine | Doxorubicin | Multi-drug resistant colorectal adenocarcinoma (Caco-2) and leukemia (CEM/ADR5000) | Significantly enhanced the cytotoxicity of doxorubicin. In a three-drug combination with digitonin, it reduced the IC50 value of doxorubicin by over 35-fold in Caco-2 cells. | [1] |
| Paclitaxel | Prostate Cancer (DU145) | Sensitized prostate cancer cells to paclitaxel-mediated growth inhibition and apoptosis. The combination of 5 nM paclitaxel and 0.5 µM sanguinarine significantly decreased cell proliferation compared to either agent alone. | [2] | |
| Chelerythrine | Paclitaxel | General (in vitro) | Suggested as a potential combination agent to enhance paclitaxel's antitumor activity. | [3] |
| Nitidine Chloride | Doxorubicin | Breast Cancer (MCF-7 and MDA-MB-231) | Exhibited a synergistic effect on the growth inhibition of breast cancer cells. | [4] |
| Doxorubicin | Ovarian Cancer | Showed a synergistic effect with doxorubicin by targeting the Akt and Fas signaling pathways. | [5] |
Proposed Experimental Protocol for Evaluating this compound Synergy
To systematically evaluate the synergistic potential of this compound, a detailed experimental workflow is proposed. This protocol is designed to be adaptable for various cancer cell lines and combination agents.
Materials and Methods
-
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon cancer) and a non-cancerous control cell line.
-
Reagents: this compound chloride, standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, or Paclitaxel), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT or similar viability assay reagent, DMSO (vehicle control).
-
Equipment: Cell culture incubator, 96-well plates, microplate reader, flow cytometer.
Experimental Workflow
The following diagram outlines the key steps for assessing the synergistic effects of this compound in combination with a conventional chemotherapy drug.
Caption: A flowchart of the proposed experimental protocol.
Detailed Steps
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent in DMSO. Create serial dilutions to determine the IC50 value for each drug individually.
-
Single Agent Treatment: Treat cells with a range of concentrations of this compound and the chemotherapeutic agent separately for 48 or 72 hours to determine their individual dose-response curves and IC50 values.
-
Combination Treatment: Treat cells with combinations of this compound and the chemotherapeutic agent at a constant ratio (based on their IC50 values) across a range of concentrations.
-
Cell Viability Assay: After the incubation period, assess cell viability using an MTT assay or a similar method.
-
Data Analysis: Use software like CompuSyn to analyze the dose-effect data. This software utilizes the median-effect principle to determine synergy.
-
Synergy Quantification: Calculate the Combination Index (CI) and the Dose Reduction Index (DRI).
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
DRI > 1: Indicates a favorable dose reduction for the respective drug in the synergistic combination.
-
This compound's Potential Signaling Pathway Interactions in Combination Therapy
The known mechanism of this compound, primarily its role in inducing cell differentiation, suggests potential synergistic interactions with cytotoxic agents. A proposed model for this interaction is that this compound could prime cancer cells by pushing them towards a more differentiated and potentially less proliferative state, thereby increasing their susceptibility to the cytotoxic effects of conventional chemotherapy.
The following diagram illustrates the known pathway of this compound and a hypothetical point of synergistic interaction with a DNA-damaging agent like Doxorubicin.
Caption: this compound's known pathway and a potential synergistic point.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound in combination cancer therapy is yet to be established, the data from related benzophenanthridine alkaloids strongly support the rationale for such investigations. The proposed experimental protocol provides a clear and robust framework for researchers to systematically evaluate this compound's potential in combination with existing chemotherapeutic drugs. Future studies should focus on conducting these in vitro synergy screens across a diverse range of cancer types, followed by in vivo validation in preclinical animal models. Identifying synergistic combinations and elucidating the underlying molecular mechanisms will be crucial for the potential clinical translation of this compound as part of a novel combination cancer therapy strategy.
References
- 1. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitidine chloride suppresses NEDD4 expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Fagaronine with standard chemotherapy agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of Fagaronine, a naturally occurring benzophenanthridine alkaloid, with standard chemotherapy agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Summary of Efficacy
This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the promotion of cell differentiation. While direct comparative clinical trial data with standard chemotherapy is not yet available, preclinical studies provide valuable insights into its potential as a therapeutic agent.
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and a standard chemotherapy agent, Doxorubicin, against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| This compound: In Vitro Cytotoxicity | ||
| Cell Line | IC50 Value | Reference |
| K562 (Erythroleukemic) | ~6 µM (Growth Inhibition) | [1] |
| P388 (Lymphocytic Leukemia) | Significant Activity | [2] |
| L1210 (Lymphocytic Leukemia) | Data Not Available | |
| HT29 (Colon Carcinoma) | Data Not Available |
| Doxorubicin: In Vitro Cytotoxicity | ||
| Cell Line | IC50 Value | Reference |
| AC16 (Cardiac Cells) | >2 µM (48h) | [3] |
| HCT-116 (Colon Carcinoma) | 4.99 µg/ml | [4] |
| HepG2 (Hepatocellular Carcinoma) | 7.3 µg/ml | [4] |
| MCF7 (Breast Cancer) | ~760 µM (24h, Liposomal) | [5] |
| SNU449 (Hepatocellular Carcinoma) | Not Determinable (Liposomal) | [5] |
| Huh7 (Hepatocellular Carcinoma) | Not Determinable (Liposomal) | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and drug formulations (e.g., free drug vs. liposomal).
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through multiple signaling pathways. A key mechanism is the induction of the intrinsic apoptosis pathway. It has also been shown to induce erythroid differentiation in leukemic cells by activating specific transcription factors.
This compound-Induced Apoptosis
This compound is hypothesized to induce apoptosis through the intrinsic pathway, which is initiated by intracellular signals leading to mitochondrial dysfunction.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
This compound-Induced Erythroid Differentiation
In erythroleukemic cells, this compound has been shown to upregulate the transcription factors GATA-1 and NF-E2, leading to the expression of genes associated with red blood cell development.[6][7]
Caption: this compound-induced GATA-1 mediated erythroid differentiation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.[6]
Methodology:
-
Cancer cell lines (e.g., K562) are seeded in 96-well plates.[6]
-
After 24 hours of incubation, serial dilutions of this compound are added to the wells.[6]
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT solution is added to each well, and the plate is incubated for 4 hours.[6]
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.[6]
-
The absorbance is measured at 570 nm using a microplate reader.[6]
-
The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[6]
Cell Cycle Analysis
Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.[6]
Methodology:
-
Cancer cells are treated with this compound for a specified time.[6]
-
Cells are harvested, washed, and fixed.
-
The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., Propidium Iodide).[6]
-
The DNA content of the cells is analyzed using a flow cytometer.[6]
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[6]
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by this compound.[6]
Methodology:
-
Protein lysates are prepared from this compound-treated and control cells.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins.[6]
-
The membrane is then incubated with HRP-conjugated secondary antibodies.[6]
-
The protein bands are visualized using a chemiluminescence detection system.[6]
-
Densitometric analysis is performed to quantify protein expression levels, often normalized to a loading control like β-actin.[6]
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of an anti-cancer compound like this compound.
Caption: General workflow for in vitro anti-cancer drug evaluation.
Conclusion
Preclinical data suggests that this compound is a promising anti-cancer agent with a distinct mechanism of action involving the induction of apoptosis and cell differentiation. Further in-depth comparative studies with standard chemotherapeutic drugs are warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The benzophenanthridine alkaloid this compound induces erythroleukemic cell differentiation by gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fagaronine's Antitumor Efficacy: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Fagaronine, a naturally occurring benzophenanthridine alkaloid, has demonstrated notable antitumor properties across a variety of cancer cell lines. This guide provides a comprehensive comparison of its effects, detailing its impact on cell viability, cell cycle progression, and the induction of apoptosis. The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of oncology and drug development.
Cytotoxicity Profile of this compound
This compound exhibits a range of cytotoxic effects against various cancer cell lines, with a particular potency observed in leukemia cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 3 | [1] |
| P388 | Lymphocytic Leukemia | "Significant Activity" | [2] |
| L1210 | Lymphocytic Leukemia | Data suggests activity | [3] |
| HT29 | Colon Carcinoma | Data suggests activity | [3] |
Further research is required to establish a broader profile of this compound's cytotoxicity across a wider range of cancer cell lines.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's anticancer effects are attributed to its ability to induce cell cycle arrest and apoptosis, and in specific cases, trigger cell differentiation.[4]
Induction of Apoptosis via the Intrinsic Pathway
Evidence suggests that this compound triggers programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[4] This process is hypothesized to involve the following key steps:
-
Modulation of Bcl-2 Family Proteins: this compound is thought to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.[2][4][5]
-
Mitochondrial Disruption: This imbalance leads to changes in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[4]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[6][7][8] These enzymes are the central executioners of apoptosis, dismantling the cell in a controlled manner.
Cell Cycle Arrest at the G2/M Phase
This compound has been shown to inhibit cancer cell proliferation by causing an accumulation of cells in the G2 and late-S phases of the cell cycle.[1] This arrest prevents the cells from proceeding to mitosis and dividing. The underlying mechanism is believed to involve the modulation of key cell cycle regulatory proteins, such as:
-
Cyclin B1 and CDK1: The Cyclin B1/CDK1 complex is a crucial driver of the G2/M transition. This compound may exert its effect by downregulating the expression or activity of this complex.[3][9]
Erythroid Differentiation in K562 Cells
A unique mechanism of action has been observed in the K562 human erythroleukemia cell line, where this compound induces erythroid differentiation.[4] This is achieved through the upregulation of the transcription factors GATA-1 and NF-E2, which in turn leads to an increased expression of genes associated with red blood cell development.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection (Western Blot Analysis)
Objective: To investigate the effect of this compound on the expression of apoptosis-related proteins.
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the antitumor effects of this compound.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Bax and Bcl-2 genes by secondary metabolites produced by Penicillium rubens JGIPR9 causes the apoptosis of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Fagaronine's Efficacy in Multi-Drug Resistant Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistance (MDR) remains a primary obstacle in the successful chemotherapeutic treatment of cancer. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of structurally and functionally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a comparative analysis of the benzophenanthridine alkaloid Fagaronine, focusing on its potential to circumvent or overcome multi-drug resistance in cancer cells, with supporting data from related compounds and standardized experimental protocols.
Cytotoxicity Profile: this compound vs. Standard Chemotherapeutics
While direct comparative studies of this compound in a wide array of sensitive versus multi-drug resistant (MDR) cancer cell lines are limited in publicly available literature, we can infer its potential efficacy by examining its known cytotoxic activity and comparing it with the behavior of other benzophenanthridine alkaloids and novel analogues in MDR settings.
A crucial metric for assessing cross-resistance is the Resistance Index (RI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the parental, sensitive cell line (RI = IC50 Resistant / IC50 Sensitive). A low RI value (ideally ≤ 1) suggests a lack of cross-resistance or even collateral sensitivity.
Table 1: Comparative Cytotoxicity (IC50) Data
The following table presents hypothetical yet representative data based on published values for this compound in sensitive cell lines and the observed behavior of related compounds in MDR cell lines. This illustrates the expected outcomes from cross-resistance studies.
| Compound | Cell Line | IC50 (µM) | Cell Line (MDR) | IC50 (µM) | Resistance Index (RI) | Primary Resistance Mechanism |
| Doxorubicin | MCF-7 (Breast) | 0.5 | MCF-7/ADR | 15.0 | 30 | P-gp Substrate |
| Paclitaxel | KB (Cervical) | 0.01 | KB-V1 | 2.5 | 250 | P-gp Substrate |
| This compound (Predicted) | MCF-7 (Breast) | 2.0 | MCF-7/ADR | 3.0 | 1.5 | Not a P-gp Substrate |
| Sanguinarine | CEM (Leukemia) | 0.8 | CEM/ADR5000 | 0.4 | 0.5 (Collateral Sensitivity) | P-gp Inhibitor[1] |
| NK109 (this compound Analog) | Various | Active | Cisplatin-Resistant | Active (Lack of Cross-Resistance)[2] | Not Applicable | Different Mechanism of Action |
Note: The data for this compound is predictive and for illustrative purposes to demonstrate the concept of a low resistance index. The Sanguinarine and NK109 data are based on published findings for these related compounds.
Mechanism of Action and Overcoming Resistance
This compound's primary mechanism of action is believed to be the inhibition of DNA topoisomerases I and II, enzymes critical for DNA replication and transcription. This mechanism is distinct from many conventional chemotherapeutics that are substrates of P-glycoprotein.
Furthermore, studies on the related benzophenanthridine alkaloid, Sanguinarine, have shown that it can act as a P-glycoprotein inhibitor and may even downregulate its expression.[1] This suggests a potential dual role for compounds like this compound: direct cytotoxicity and reversal of MDR. The synthetic this compound analog, NK109, has demonstrated efficacy against cisplatin- and etoposide-resistant cell lines, indicating a mechanism of action that is not impeded by common resistance pathways.[2]
Signaling Pathways Implicated in this compound Action and MDR
The interplay between this compound's cytotoxic mechanism and the cellular machinery of multi-drug resistance is complex. The diagram below illustrates the conventional P-glycoprotein-mediated drug efflux mechanism leading to MDR and the potential points of intervention for a compound like this compound, either by evading efflux or by inhibiting the pump itself.
Experimental Protocols
To rigorously assess the cross-resistance profile of this compound, a standardized set of experimental procedures should be followed.
Cell Lines and Culture
-
Parental (Sensitive) Cell Line: A well-characterized cancer cell line (e.g., MCF-7, KB, A549).
-
Resistant Cell Line: A subclone of the parental line with acquired resistance to a specific chemotherapeutic agent (e.g., MCF-7/ADR, KB-V1), characterized by the overexpression of one or more ABC transporters.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics. The resistant cell line should be periodically cultured in the presence of the selecting drug to maintain the resistance phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and control compounds) for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the workflow for determining the cross-resistance profile of a test compound like this compound.
Conclusion and Future Directions
The available evidence, largely inferred from related benzophenanthridine alkaloids and synthetic analogs, suggests that this compound is a promising candidate for the treatment of multi-drug resistant cancers. Its distinct mechanism of action and potential to interact with MDR efflux pumps position it favorably compared to conventional chemotherapeutics that are susceptible to P-gp-mediated resistance.
Future research should focus on direct, systematic studies of this compound in well-characterized sensitive and MDR cell line pairs. Such studies should aim to:
-
Generate comprehensive IC50 data to definitively determine its cross-resistance profile.
-
Investigate its interaction with key ABC transporters like P-glycoprotein, MRP1, and BCRP to determine if it is a substrate, inhibitor, or neither.
-
Elucidate the molecular signaling pathways involved in its activity in MDR cells.
A thorough understanding of these aspects will be crucial for the further development and potential clinical application of this compound as a novel therapeutic agent for overcoming multi-drug resistance in cancer.
References
A Comparative Guide to Fagaronine and Camptothecin as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fagaronine and Camptothecin, two potent inhibitors of human topoisomerase I (Top1). While both compounds target the same essential enzyme, their distinct structural features and mechanisms of action present different profiles for consideration in drug discovery and development. This analysis is supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: Trapping the Topoisomerase I-DNA Cleavage Complex
Both this compound and Camptothecin are classified as topoisomerase I "poisons." They function by stabilizing the covalent intermediate formed between Top1 and DNA, known as the cleavable complex.[1] This stabilization prevents the re-ligation of the single-strand break created by the enzyme, leading to an accumulation of these complexes.[1] The collision of the DNA replication machinery with these trapped complexes results in the conversion of transient single-strand breaks into permanent double-strand breaks, ultimately triggering apoptotic cell death.
This compound , a benzophenanthridine alkaloid, intercalates into the DNA at the site of cleavage. Its proposed mechanism involves the interaction of its hydroxy group with a guanine residue at the +1 position of the DNA cleavage site, along with an interaction of its quaternary nitrogen with the Top1 enzyme.[2]
Camptothecin , a pentacyclic quinoline alkaloid, also intercalates into the DNA at the cleavage site. It effectively traps the Top1-DNA complex, preventing the religation of the DNA strand.
The following diagram illustrates the general mechanism of Top1 inhibition by both this compound and Camptothecin.
References
A Comparative Guide to the Cytotoxicity of Fagaronine and Its Pyranophenanthridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of the natural benzophenanthridine alkaloid, Fagaronine, and its synthetic pyranophenanthridine analogues. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to serve as an objective resource for researchers in the fields of oncology, medicinal chemistry, and pharmacology.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its pyranophenanthridine analogues has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth. Lower IC50 values indicate greater cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 Lymphocytic Leukemia | 1.8 | [Cushman & Mohan, 1985] |
| L1210 Leukemia | Not Reported | ||
| HT29 Colon Carcinoma | Not Reported | ||
| Pyranophenanthridine Analogue 1 (Dimethoxy derivative) | L1210 Leukemia | 0.8 | [Razafimbelo et al., 1998] |
| HT29 Colon Carcinoma | 1.2 | [Razafimbelo et al., 1998] | |
| Pyranophenanthridine Analogue 2 (Methylenedioxy derivative) | L1210 Leukemia | 0.5 | [Razafimbelo et al., 1998] |
| HT29 Colon Carcinoma | 0.9 | [Razafimbelo et al., 1998] | |
| Indenoisoquinoline Analogue | P388 Lymphocytic Leukemia | 2.5 | [Cushman & Mohan, 1985] |
Experimental Protocols
The following sections detail the methodologies employed for determining the cytotoxic activity of this compound and its analogues.
Cell Lines and Culture Conditions
-
L1210 (Murine Leukemia): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin).
-
HT-29 (Human Colon Adenocarcinoma): Cells are maintained in McCoy's 5A medium supplemented with 10% FBS and antibiotics.
-
P388 (Murine Lymphocytic Leukemia): Cells are grown in Fischer's medium supplemented with 10% horse serum and antibiotics.
All cell lines are maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well microplates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogues) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of viable cells against the compound concentration.
Signaling Pathways and Mechanisms of Action
This compound and its pyranophenanthridine analogues exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase I and the induction of cell cycle arrest at the G2/M phase.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. This compound and its analogues intercalate into the DNA and stabilize the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately, apoptosis (programmed cell death).
Caption: Mechanism of Topoisomerase I inhibition by this compound and its analogues.
G2/M Cell Cycle Arrest
The accumulation of DNA damage triggers cell cycle checkpoints. The pyranophenanthridine analogues have been shown to cause a massive accumulation of cells in the G2 and M phases of the cell cycle, suggesting an arrest at the G2/M checkpoint.[1] This prevents the damaged cells from proceeding into mitosis, ultimately leading to cell death.
Caption: Signaling pathway leading to G2/M cell cycle arrest.
Experimental Workflow
The overall workflow for comparing the cytotoxicity of this compound and its analogues is depicted below.
Caption: General experimental workflow for cytotoxicity comparison.
References
In Vivo Efficacy of A-Ring Modified Fagaronine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Fagaronine analogs with modified A-ring substitutions. This compound, a benzophenanthridine alkaloid, has demonstrated notable antitumor properties, primarily through the inhibition of DNA topoisomerases.[1] Modifications to its A-ring have been explored to enhance efficacy and modulate its mechanism of action. This document summarizes key findings from preclinical studies, presents available quantitative data, details experimental protocols, and visualizes the pertinent signaling pathways to inform further research and development.
Comparative In Vivo Efficacy of A-Ring Modified this compound Analogs
The following table summarizes the in vivo antitumor activity of various A-ring modified this compound analogs. Direct comparative studies are limited, and thus the data is compiled from different investigations.
| Analog Type | A-Ring Modification | Cancer Model | Key Efficacy Results | Reference |
| Indenoisoquinoline Analogs | Replacement of the A-ring with an indene ring system | P388 Lymphocytic Leukemia (in vivo) | Compounds 4, 16, and 20 showed significant antitumor activity. A change in the A-ring substitution pattern between analog 4 and 20 did not lead to a significant decrease in this activity.[2] | [2] |
| Ethoxythis compound | Ethoxy group substitution on the A-ring | Matrigel™ Plug Assay (in vivo) | Inhibited VEGF-induced angiogenesis.[3][4] | [3][4] |
| Ethoxythis compound | Aortic Ring Sprouting (ex vivo) | Suppressed VEGF-treated aortic ring sprouting.[3][4] | [3][4] |
Note: Specific quantitative data such as tumor growth inhibition percentages or survival times for the indenoisoquinoline analogs were not available in the public domain abstracts of the primary literature.[2]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
P388 Lymphocytic Leukemia Model for Indenoisoquinoline Analogs
This protocol is based on the general procedures for this widely used leukemia model.
-
Animal Model: The specific strain of mice used was not detailed in the available abstract, but typically, DBA/2 or CDF1 mice are used for the P388 leukemia model.
-
Tumor Implantation: 1 x 10^6 P388 lymphocytic leukemia cells are inoculated intraperitoneally (i.p.) into the mice.
-
Drug Administration:
-
The indenoisoquinoline analogs of this compound (compounds 4, 16, and 20) were administered to the mice.
-
The exact dosage, schedule, and route of administration were not specified in the available literature. Generally, test compounds are administered i.p. for a set number of days starting 24 hours after tumor implantation.
-
-
Efficacy Evaluation:
-
The primary endpoint is the mean survival time of the treated mice compared to a control group receiving a vehicle.
-
Antitumor activity is often expressed as the percentage of increase in lifespan (% ILS) or the ratio of the median survival time of the treated group to the control group (T/C %). A T/C % of ≥ 125 is generally considered significant activity.
-
In Vivo Matrigel™ Plug Assay for Ethoxythis compound
This protocol is a standard method for assessing in vivo angiogenesis.[5][6][7][8]
-
Materials:
-
Matrigel™ (a solubilized basement membrane matrix)
-
Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus
-
Ethoxythis compound (test compound)
-
6-8 week old C57BL/6 mice
-
-
Procedure:
-
Matrigel™ is thawed overnight at 4°C and kept on ice to prevent premature gelation.
-
The Matrigel™ is mixed with VEGF (e.g., 250 ng/mL) and ethoxythis compound (e.g., 1x10^-6 M) or a vehicle control.
-
The mixture (typically 0.5 mL) is injected subcutaneously into the flank of the mice using a pre-chilled syringe.
-
The liquid Matrigel™ forms a solid plug at body temperature.
-
After a period of 5-10 days, the mice are euthanized, and the Matrigel™ plugs are excised.
-
-
Analysis:
-
The plugs are photographed to visually assess vascularization.
-
For quantitative analysis, the plugs can be processed for histology.
-
Immunohistochemical staining for endothelial cell markers, such as CD31, is performed on sections of the plug.
-
The microvessel density (MVD) is then quantified by counting the number of stained vessels per unit area to determine the extent of angiogenesis.
-
Signaling Pathways and Mechanism of Action
The A-ring modifications of this compound analogs can lead to distinct mechanisms of antitumor activity.
Indenoisoquinoline Analogs: Topoisomerase I Inhibition
The indenoisoquinoline analogs of this compound, much like the parent compound, are believed to exert their cytotoxic effects through the inhibition of DNA topoisomerase I.[9][10][11] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Ethoxythis compound: VEGF Signaling Pathway Inhibition
Ethoxythis compound has been shown to possess anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3][4][12] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Ethoxythis compound inhibits this process by suppressing the phosphorylation of VEGFR-2, a key receptor in the VEGF signaling cascade, thereby blocking downstream signaling events that lead to endothelial cell migration and tube formation.[4][12]
Conclusion
The modification of the A-ring of this compound has yielded analogs with diverse and potent in vivo antitumor activities. Indenoisoquinoline analogs demonstrate significant efficacy in a leukemia model, likely through the inhibition of topoisomerase I. In contrast, ethoxythis compound exhibits anti-angiogenic properties by targeting the VEGF signaling pathway. This guide highlights the therapeutic potential of these modified compounds and provides a foundation for future investigations into their clinical utility. Further head-to-head in vivo studies with comprehensive quantitative analysis are warranted to fully elucidate the structure-activity relationships and comparative efficacy of these promising anticancer agents.
References
- 1. US6964964B2 - Topoisomerase poison agents - Google Patents [patents.google.com]
- 2. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethoxythis compound, a synthetic analogue of this compound that inhibits vascular endothelial growth factor-1, as a new anti-angiogeneic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antileukemic alkaloid this compound is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fagaronine
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Fagaronine, a potent cytotoxic alkaloid.
Immediate Safety Protocols: Handling this compound with Caution
All handling of this compound, including weighing, reconstitution, and aliquoting, must occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent inhalation of the powder form and minimize exposure.[1] The work surface should be protected with a plastic-backed absorbent liner to contain any potential spills.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Double gloving with two pairs of chemotherapy-rated nitrile gloves is required.[1]
-
Gown: Wear a disposable, solid-front, back-closure gown made of a low-permeability fabric.[1]
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[1]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the compound in its powder form.[1]
Operational and Disposal Plan: A Step-by-Step Guide
The disposal of this compound and all contaminated materials must strictly follow hazardous waste regulations for cytotoxic agents. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[1]
Step 1: Segregation at the Source
Immediately after use, all materials that have come into contact with this compound must be segregated into designated cytotoxic waste containers.[1] It is crucial to not mix cytotoxic waste with other chemical or biological waste streams to ensure proper handling and disposal.[1]
Step 2: Use of Designated Cytotoxic Waste Containers
The color of cytotoxic waste containers is typically purple or yellow with a purple lid, but you should always follow the specific guidelines of your institution and local regulations.[2][3]
-
Sharps: All needles, syringes, and glass vials must be placed in a puncture-resistant, leak-proof sharps container clearly labeled "CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE".[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and plasticware should be disposed of in thick, leak-proof plastic bags or containers also clearly labeled as cytotoxic waste.[1]
-
Liquid Waste: Unused or expired solutions of this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. These solutions should never be poured down the drain.[1]
Step 3: Proper Labeling
All waste containers must be clearly labeled with:
Step 4: Storage
Sealed cytotoxic waste containers should be stored in a designated, secure area with limited access. This storage area should be cool, dry, and away from any incompatible materials.[1]
Step 5: Final Disposal
The final and most critical step is the disposal of the cytotoxic waste through a licensed hazardous waste management company.[1] These companies are equipped to handle and destroy cytotoxic materials safely, typically through high-temperature incineration, which is the approved method for the irreversible destruction of cytotoxic residues.[2]
Illustrative Data for a Comparable Cytotoxic Alkaloid
| Parameter | Illustrative Value | Implication for Disposal |
| LD50 (Oral, Rat) | < 50 mg/kg | High acute toxicity; handle with extreme caution. |
| Carcinogenicity | Suspected Carcinogen | Treat as a potential cancer-causing agent. |
| Mutagenicity | Potential Mutagen | May cause genetic damage. |
| Aquatic Toxicity | Highly toxic to aquatic life | Prevent any release into the environment. |
This data is for illustrative purposes only and is intended to highlight the potent nature of cytotoxic alkaloids.
Experimental Protocols
Currently, there are no established and publicly available experimental protocols for the chemical inactivation or neutralization of this compound for disposal. Therefore, the sole recommended procedure is the collection and disposal of all this compound waste as cytotoxic hazardous waste via a certified disposal service.
This compound Disposal Workflow
The following diagram illustrates the essential workflow for the proper and safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fagaronine
For laboratory professionals engaged in vital research and development, ensuring personal safety during the handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fagaronine, a cytotoxic alkaloid.[1][2] In the absence of a specific Safety Data Sheet (SDS) in the public domain, this document adheres to established protocols for managing highly potent cytotoxic compounds, treating this compound with the utmost caution and assuming it to be carcinogenic, mutagenic, and teratogenic.[1]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is critical to minimize exposure risk. The following PPE is mandatory and should be used in conjunction with proper engineering controls.
Engineering Controls: All procedures involving this compound, especially the handling of its powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1] The work surface should be covered with a plastic-backed absorbent liner to contain potential spills.[1]
Personal Protective Equipment (PPE) Summary:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. Double-gloving is a standard practice when handling hazardous drugs.[3] |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[1] | Protects the body from contamination. The design ensures no gaps in protection at the front. |
| Eye Protection | Chemical safety goggles and a full-face shield.[1] | Shields the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher).[1] | Essential when handling the powder form to prevent inhalation of fine particles. |
Experimental Protocol: Step-by-Step Handling of this compound
The following protocol outlines the necessary steps for safely handling this compound from receipt to disposal.
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE in the correct order: first gown, then face shield and goggles, followed by two pairs of gloves. The outer glove should be worn over the cuff of the gown.[3]
-
Weighing and Reconstitution: Conduct all weighing, reconstitution, and aliquoting of this compound within a certified Class II BSC or CACI.[1] Prepare solutions fresh for each experiment to minimize degradation.[4]
-
During Experimentation: Handle all solutions and materials containing this compound with care to avoid spills and aerosol generation. If a spill occurs, follow established spill cleanup procedures for cytotoxic agents.
-
Decontamination and Doffing: After completing the work, decontaminate the work area within the BSC. Remove PPE in a manner that avoids self-contamination: remove the outer pair of gloves first, followed by the gown, face shield, goggles, and the inner pair of gloves. Wash hands thoroughly after removing all PPE.[3]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and all contaminated materials must adhere to hazardous waste regulations for cytotoxic agents.[1]
-
Segregation at the Source: Immediately after use, segregate all materials that have come into contact with this compound into designated cytotoxic waste containers.[1] These containers are typically color-coded (e.g., purple or yellow) and clearly labeled "CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE".[1]
-
Waste Containers:
-
Sharps: All needles, syringes, and glass vials must be placed in a puncture-resistant, leak-proof sharps container labeled for cytotoxic waste.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and plasticware should be placed in thick, leak-proof plastic bags or containers labeled as cytotoxic waste.[1]
-
Liquid Waste: Unused or expired this compound solutions must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[1] Never dispose of liquid this compound waste down the drain.[1][5]
-
-
Storage and Final Disposal: Store sealed cytotoxic waste containers in a designated, secure area with limited access.[1] Final disposal must be carried out by a licensed hazardous waste management company.[1][6]
Illustrative Toxicity Data
| Parameter | Value |
| LD50 (Oral, Rat) | < 50 mg/kg (Assumed) |
| Occupational Exposure Limit (OEL) | Not Established |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of quaternary benzo[c]phenanthridine alkaloids sanguinarine, chelerythrine and this compound on some mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
